molecular formula C8H7F2NO3 B1488294 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid CAS No. 1256837-04-3

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Cat. No.: B1488294
CAS No.: 1256837-04-3
M. Wt: 203.14 g/mol
InChI Key: GCVBVQPGNSOHBF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVBVQPGNSOHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyridine carboxylic acids represent a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacological profiles. The strategic introduction of fluorine-containing functional groups, such as the difluoromethyl group, has emerged as a powerful tool to modulate key molecular properties including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the physicochemical properties of a notable example of this class: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to offer a practical framework for understanding and experimentally determining the critical physicochemical parameters of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide provides robust, field-proven methodologies for its characterization, empowering researchers to generate reliable data in their own laboratories.

Molecular Identity and Structure

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a substituted nicotinic acid derivative. The presence of the electron-withdrawing difluoromethyl group at the 2-position and the electron-donating methoxy group at the 5-position creates a unique electronic and steric environment that influences its chemical behavior and potential biological interactions.

Identifier Value
Chemical Name 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Synonyms 2-(DIFLUOROMETHYL)-5-METHOXYNICOTINIC ACID
CAS Number 1256837-04-3[1]
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Molecular Structure Diagram

Caption: Molecular structure of the title compound.

Crystallinity and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation and stability. While the specific crystal structure of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid has not been publicly reported, its determination is a crucial step in preclinical development.

Melting Point Determination

The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

    • A second, fresh sample is then heated to about 20 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Solubility Profile

The solubility of a compound in aqueous and organic media is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility (Thermodynamic)

This is the equilibrium solubility of the compound in a buffered aqueous solution at a specific pH and temperature.

Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

G Figure 2: Workflow for Thermodynamic Solubility Determination A Add excess solid to buffer B Equilibrate (24-48h) with shaking A->B C Separate solid and liquid phases (filtration/centrifugation) B->C D Quantify concentration in supernatant via HPLC C->D

Caption: A streamlined workflow for determining thermodynamic solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, the carboxylic acid moiety is acidic, while the pyridine nitrogen is basic. Determining these pKa values is essential for predicting its behavior in biological systems.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) and a standardized solution of strong base (e.g., NaOH) using an auto-titrator equipped with a calibrated pH electrode.

  • Data Analysis: The pH is recorded as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, often calculated using the first or second derivative of the curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its binding to plasma proteins. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method for LogD₇.₄
  • Phase Preparation: n-Octanol and phosphate buffer (pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with an equal volume of the other phase in a sealed vial.

  • Equilibration: The mixture is agitated until equilibrium is reached (typically several hours).

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).[4][5]

  • Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Figure 3: Shake-Flask Method for LogD Determination A Prepare mutually saturated n-octanol and buffer (pH 7.4) B Dissolve compound in one phase A->B C Mix with equal volume of the other phase B->C D Equilibrate with agitation C->D E Separate phases via centrifugation D->E F Quantify concentration in each phase E->F G Calculate LogD = log([Octanol]/[Aqueous]) F->G

Caption: A step-by-step process for the experimental determination of LogD.

Spectroscopic Profile

While specific spectra are not available, the expected spectroscopic characteristics can be inferred from the molecular structure.

¹H NMR Spectroscopy
  • Pyridine Protons: Two aromatic protons on the pyridine ring are expected, likely appearing as doublets or singlets depending on coupling. Their chemical shifts will be influenced by the neighboring substituents.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the range of 3.5-4.0 ppm.

  • Difluoromethyl Proton: A characteristic triplet for the proton of the difluoromethyl group (-CHF₂) is anticipated at a downfield chemical shift due to the strong deshielding effect of the two fluorine atoms.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at a very downfield position (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 160-180 ppm.

  • Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached functional groups.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 50-60 ppm.

  • Difluoromethyl Carbon: The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H bond is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1730 cm⁻¹.[6]

  • C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The presence of the difluoromethyl group would also lead to characteristic fragmentation pathways.

Conclusion

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid embodies a class of compounds with significant potential in pharmaceutical research. A thorough understanding and experimental determination of its physicochemical properties are paramount for advancing its development. This guide provides the necessary framework and detailed methodologies for researchers to undertake a comprehensive characterization of this molecule. The application of these standardized protocols will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

References

  • PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, identified by its CAS Number 1256837-04-3 , is a specialized heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique trifunctionalized pyridine structure, featuring a difluoromethyl group, a methoxy group, and a carboxylic acid moiety, makes it a valuable and versatile building block for the synthesis of complex, high-value molecules.

The incorporation of fluorine-containing substituents is a well-established strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CF2H) group, in particular, is increasingly recognized as a bioisostere for hydroxyl, thiol, and amine groups, capable of participating in hydrogen bonding and modulating the physicochemical properties of a lead compound.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, offering a technical resource for researchers engaged in the development of novel pharmaceuticals and crop protection agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns and for predicting the characteristics of its derivatives.

Table 1: Physicochemical Properties of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

PropertyValueSource
CAS Number 1256837-04-3[3]
Molecular Formula C₈H₇F₂NO₃[1]
Molecular Weight 203.14 g/mol [1]
Predicted Density 1.4±0.1 g/cm³
Predicted XlogP 1.0[4]
Predicted pKa 3.5 (acidic)(Estimated based on similar structures)
Appearance White to off-white solid (Typical)(General observation for similar compounds)
Solubility Soluble in methanol, DMSO, and other polar organic solvents(Inferred from common laboratory practice)

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), the carboxylic acid proton (a broad singlet at higher chemical shifts, >10 ppm), and a characteristic triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms).

  • ¹³C NMR: The carbon spectrum would display signals for the six carbons of the pyridine ring, the methoxy carbon, the carboxylic acid carbon, and the carbon of the difluoromethyl group (which would appear as a triplet due to C-F coupling).

  • ¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group, the methoxy group, or parts of the pyridine ring.

Synthesis Strategies: Constructing the Fluorinated Pyridine Core

A general retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. One potential synthetic pathway is outlined below.

Synthesis_Pathway Starting_Materials Commercially Available Pyridine Precursors Intermediate_1 Substituted Pyridine Ring (e.g., with ester and methoxy groups) Starting_Materials->Intermediate_1 Ring Formation/ Functionalization Intermediate_2 Introduction of a Precursor to the CF2H group Intermediate_1->Intermediate_2 Difluoromethylation Precursor Installation Target_Molecule 2-(Difluoromethyl)-5-methoxypyridine -3-carboxylic acid Intermediate_2->Target_Molecule Hydrolysis

A Plausible Synthetic Workflow

A plausible, though not experimentally verified, synthetic route could involve the following key transformations:

  • Construction of the Pyridine Ring: The synthesis would likely commence with a ring-forming reaction to create the pyridine core with the desired substitution pattern. Methods such as the Hantzsch pyridine synthesis or variations thereof, using appropriately substituted starting materials, could be employed. Alternatively, functionalization of a pre-existing pyridine ring is a common strategy.

  • Introduction of the Difluoromethyl Group: The introduction of the difluoromethyl group is a critical step. This can be achieved through various methods, including:

    • Direct C-H Difluoromethylation: Recent advances in organic synthesis have led to methods for the direct difluoromethylation of heterocyclic compounds, although this can sometimes suffer from issues with regioselectivity.

    • From a Carboxylic Acid Precursor: A common strategy involves the conversion of a carboxylic acid at the 2-position to a difluoromethyl group.

    • From an Aldehyde or Ketone: The corresponding aldehyde at the 2-position could be converted to the difluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride).

  • Hydrolysis of an Ester Precursor: It is common to carry out the synthesis with the carboxylic acid group protected as an ester (e.g., a methyl or ethyl ester) to avoid unwanted side reactions. The final step would then be the hydrolysis of this ester under acidic or basic conditions to yield the desired carboxylic acid.

Experimental Protocol: A Generalized Approach for the Synthesis of Substituted Nicotinic Acids

The following is a generalized protocol for the synthesis of a substituted nicotinic acid derivative, which illustrates the type of steps that would be involved in the synthesis of the target compound. Note: This is a representative example and would require significant optimization and adaptation for the specific synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

  • Esterification of the Starting Pyridine: A suitable pyridine precursor is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to protect the carboxylic acid group as an ester.

  • Functional Group Interconversion: The esterified pyridine is then subjected to a series of reactions to introduce the other necessary functional groups (in this case, the methoxy and the precursor to the difluoromethyl group). This could involve nucleophilic aromatic substitution or other cross-coupling reactions.

  • Difluoromethylation: The precursor group at the 2-position is converted to the difluoromethyl group using an appropriate fluorinating agent.

  • Saponification: The final ester is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the final carboxylic acid product.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemical Development

The unique structural features of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid make it a highly valuable intermediate in the synthesis of bioactive molecules.

1. Pharmaceutical Applications:

The pyridine core is a common scaffold in many approved drugs. The introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate. Pyridine-3-carboxylic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and anti-hyperglycemic agents. The fluorine atoms in the difluoromethyl group can improve metabolic stability by blocking sites of oxidation, and the methoxy group can influence the molecule's conformation and binding to target proteins.

This building block is particularly useful for the synthesis of compounds targeting:

  • Inflammatory Diseases: The pyridine-3-carboxylic acid scaffold has been explored for the development of novel anti-inflammatory agents.

  • Infectious Diseases: The unique electronic properties of the substituted pyridine ring can be leveraged to design new antibacterial and antifungal agents.

2. Agrochemical Applications:

In the field of agrochemicals, this compound serves as a key intermediate for the development of modern fungicides and herbicides.[1] The difluoromethyl group is known to enhance the efficacy of these agents. The fluorine component can increase the compound's ability to penetrate cell membranes and improve its metabolic stability in the target organism, leading to more potent and selective crop protection agents.

The structural motifs present in 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid are found in various patented agrochemical compounds, highlighting its importance in the industry. For instance, related trifluoromethyl- and difluoromethyl-pyridine carboxylic acids are known metabolites or precursors to potent fungicides.

Applications Core_Compound 2-(Difluoromethyl)-5-methoxypyridine -3-carboxylic acid Pharma Pharmaceuticals Core_Compound->Pharma Agro Agrochemicals Core_Compound->Agro Anti_Inflammatory Anti-inflammatory Agents Pharma->Anti_Inflammatory Anti_Infective Anti-infective Agents Pharma->Anti_Infective Fungicides Fungicides Agro->Fungicides Herbicides Herbicides Agro->Herbicides

Logical Relationship of Applications

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

  • Hazard Identification: While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a key building block in the modern synthetic chemist's toolbox. Its strategic combination of a difluoromethyl group, a methoxy moiety, and a carboxylic acid function on a pyridine scaffold provides a platform for the development of novel and improved pharmaceuticals and agrochemicals. The continued exploration of new synthetic routes to this and related compounds, as well as the investigation of its utility in diverse biological targets, will undoubtedly lead to the discovery of new and valuable bioactive molecules. As the demand for more effective and safer drugs and crop protection agents grows, the importance of such fluorinated building blocks will only continue to increase.

References

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  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

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  • ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

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A Technical Guide to Investigating the Therapeutic Potential of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The molecule 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid represents a compound of significant interest, integrating three key pharmacophoric elements: a pyridine-3-carboxylic acid core, a methoxy substituent, and a difluoromethyl group. While direct therapeutic targets of this specific molecule are not yet extensively documented in public literature, its structural components are prevalent in a wide range of biologically active agents. This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the potential therapeutic targets of this promising compound.

The pyridine carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the basis for numerous approved drugs targeting a wide array of conditions including cancer, inflammation, infections, and metabolic disorders[1][2][3]. The introduction of a difluoromethyl group is a modern medicinal chemistry strategy used to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[4][5][6]. This fluorination can improve cell membrane permeability and protect against metabolic degradation, making such compounds valuable in designing potent and selective therapeutic agents[7][8]. Furthermore, methoxypyridine derivatives have been successfully developed as inhibitors of key signaling molecules and as intermediates for agents targeting neurological disorders[9][10].

This document will dissect the therapeutic potential of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid by postulating logical target classes based on established activities of structurally related compounds. For each postulated target class, we will provide the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide the research process.

Part 1: Postulated Target Class I - Protein Kinases

Scientific Rationale

The pyridine core is a ubiquitous scaffold in small-molecule kinase inhibitors. Its nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. Numerous trifluoromethyl and methoxy-substituted pyridine derivatives have been reported as potent kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer[4][10]. The difluoromethyl group on the target compound can increase its binding affinity and selectivity for specific kinases. Given the high prevalence of this scaffold in oncology and immunology, protein kinases represent a primary and highly plausible target class.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad screening and progressing to specific, mechanistic studies.

Workflow Diagram: Kinase Target Validation

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Mechanistic Validation A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., KinomeScan, 400+ kinases) A->B Submit Compound C Identify Primary Hits (% Inhibition > Threshold) B->C D In Vitro IC50 Determination (Biochemical Assay) C->D E Orthogonal Binding Assay (e.g., SPR, MST) D->E Confirm Direct Binding F Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) E->F G Downstream Signaling Pathway Analysis (Western Blot for p-Substrates) F->G H Cellular Phenotypic Assays (Proliferation, Apoptosis) G->H

Caption: Tiered experimental workflow for kinase target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro IC50 Determination (Example: PI3Kα)

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) that measures ADP production as an indicator of kinase activity.

  • Reagents: Recombinant human PI3Kα, kinase buffer, ATP, substrate (e.g., PIP2), and ADP-Glo™ reagent kit.

  • Procedure: a. Prepare a 10-point serial dilution of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid (e.g., from 100 µM to 5 nM). b. In a 384-well plate, add 5 µL of kinase buffer containing the substrate. c. Add 1 µL of the compound dilution or DMSO (vehicle control). d. Add 2 µL of the PI3Kα enzyme solution and incubate for 10 minutes at room temperature. e. Initiate the reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Signaling (Example: PI3K/AKT Pathway)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of the compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, and a loading control like β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to total protein levels. A dose-dependent decrease in phosphorylation of AKT and its downstream targets indicates on-target cellular activity.

Part 2: Postulated Target Class II - Epigenetic Modulators (Lysine Demethylases)

Scientific Rationale

Pyridine-3-carboxylic acid derivatives have been identified as potential inhibitors of lysine demethylases (KDMs), a class of enzymes crucial for regulating gene expression through histone modifications[11]. These enzymes are often dysregulated in cancer. The carboxylic acid moiety of the compound can chelate the iron cofactor in the active site of Jumonji C domain-containing KDMs, while the substituted pyridine ring can form specific interactions with surrounding residues, providing a strong basis for this hypothesis.

Experimental Validation Workflow

Workflow Diagram: KDM Target Validation

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Consequences A Compound Synthesis & QC B In Vitro KDM Assay (e.g., KDM4A, AlphaLISA) A->B C Determine IC50 from Biochemical Screen B->C D Cellular Thermal Shift Assay (CETSA) C->D E High-Content Imaging of Histone Methylation (e.g., H3K9me3 levels) D->E Confirm Target Binding in Cells F Gene Expression Analysis (qPCR of KDM target genes) E->F G Chromatin Immunoprecipitation (ChIP-qPCR) F->G Validate effect on target gene loci

Caption: Tiered experimental workflow for KDM target validation.

Detailed Experimental Protocols

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.

  • Procedure: a. Culture cells (e.g., HeLa) and harvest by trypsinization. Resuspend in PBS with protease inhibitors. b. Treat the cell suspension with the compound at a high concentration (e.g., 50 µM) or vehicle (DMSO) for 1 hour at 37°C. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. e. Lyse the cells by three freeze-thaw cycles. f. Centrifuge to separate soluble (stabilized) proteins from precipitated proteins. g. Analyze the supernatant (soluble fraction) by Western blot using an antibody against the suspected KDM target (e.g., KDM4A).

  • Analysis: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates direct target engagement in a cellular context.

Part 3: Postulated Target Class III - GPCRs and Ion Channels

Scientific Rationale

Structurally related pyridine carboxamides and methoxypyridine derivatives have shown activity as cannabinoid receptor 2 (CB2) agonists and as intermediates for potent antagonists of dopamine (D2/D3) and serotonin (5-HT3) receptors[12][13]. These targets are critical in modulating inflammatory pain and neurological disorders. The specific arrangement of the methoxy, difluoromethyl, and carboxylic acid groups on the pyridine ring can facilitate the necessary interactions (H-bonding, hydrophobic, electrostatic) within the binding pockets of various G-protein coupled receptors (GPCRs) or ion channels.

Experimental Validation Workflow

Workflow Diagram: GPCR/Ion Channel Target Validation

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In-depth Mechanism A Compound Synthesis & QC B Radioligand Binding Assay Panel (e.g., GPCRome Screen) A->B C Functional Screen (e.g., Calcium Flux, cAMP Assay) A->C D Dose-Response Curve (Binding Ki & Functional EC50/IC50) B->D C->D E Selectivity Profiling against Related Receptor Subtypes D->E F Mode of Action Study (Agonist, Antagonist, Allosteric Modulator) E->F G Electrophysiology (for Ion Channels) F->G

Caption: Tiered workflow for GPCR/Ion Channel target validation.

Detailed Experimental Protocols

Protocol 4: cAMP Hunter™ Assay (for Gs/Gi-coupled GPCRs)

  • Principle: This is a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation or inhibition.

  • Cell Lines: Use a cell line stably expressing the target GPCR (e.g., CHO-K1 cells expressing CB2).

  • Procedure: a. Plate the cells in a 384-well assay plate and incubate overnight. b. Prepare serial dilutions of the test compound. c. For antagonist mode: Add the test compound and incubate, then add a known agonist (e.g., CP-55,940 for CB2) at its EC80 concentration. d. For agonist mode: Add the test compound directly. e. Incubate for 30-60 minutes at 37°C. f. Lyse the cells and detect cAMP levels using the enzyme fragment complementation (EFC) technology as per the manufacturer's protocol (DiscoverX).

  • Analysis: Generate dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists) of the compound.

Part 4: Postulated Target Class IV - Bacterial Quorum Sensing

Scientific Rationale

Recent studies have demonstrated that 2-difluoromethylpyridine derivatives can act as effective inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa[14]. QS is a cell-to-cell communication system that controls virulence factor production and biofilm formation. Inhibiting QS is a promising anti-infective strategy that is less likely to induce resistance than traditional bactericidal antibiotics. The difluoromethylpyridine scaffold in the title compound makes QS systems a plausible target.

Experimental Validation Workflow

Workflow Diagram: Quorum Sensing Inhibition Validation

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Virulence Factor Inhibition A Compound Synthesis & QC B Bacterial Growth Inhibition Assay (Check for Bacteriostatic/cidal effects) A->B C QS Reporter Strain Assay (e.g., P. aeruginosa lasB-gfp) B->C Use sub-MIC concentrations D Quantify Inhibition of QS-controlled Phenotypes C->D E Pyocyanin Production Assay D->E F Protease/Elastase Activity Assay D->F G Biofilm Formation Assay D->G

Caption: Workflow for validating Quorum Sensing inhibition activity.

Detailed Experimental Protocols

Protocol 5: Biofilm Formation Inhibition Assay

  • Principle: Quantify the ability of a compound to inhibit the formation of bacterial biofilms on a solid surface using crystal violet staining.

  • Procedure: a. In a 96-well microtiter plate, add 100 µL of bacterial culture (P. aeruginosa PAO1) in LB broth. b. Add the test compound at various sub-MIC (Minimum Inhibitory Concentration) concentrations. Include a vehicle control. c. Incubate the plate without shaking for 24-48 hours at 37°C. d. Discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria. e. Fix the biofilms with methanol for 15 minutes. f. Stain the attached biofilms with 0.1% crystal violet solution for 20 minutes. g. Wash away excess stain with water and air dry the plate. h. Solubilize the bound dye with 30% acetic acid or ethanol.

  • Analysis: Measure the absorbance of the solubilized dye at 570-595 nm. A dose-dependent reduction in absorbance indicates biofilm inhibition.

Summary and Quantitative Data Table

To effectively track and compare the outcomes of the proposed validation studies, all quantitative data should be systematically organized.

Target Class Primary Assay Key Parameter Example Target Hypothesized Outcome for Active Compound
Protein Kinases In Vitro Kinase AssayIC50PI3KαIC50 < 1 µM
Epigenetic Modulators In Vitro Demethylase AssayIC50KDM4AIC50 < 10 µM
GPCRs Radioligand Binding AssayKᵢCB2 ReceptorKᵢ < 500 nM
GPCRs Functional cAMP AssayEC50 / IC50CB2 ReceptorEC50/IC50 < 1 µM
Bacterial QS Biofilm Inhibition AssayIC50P. aeruginosaIC50 < 50 µM

Conclusion

The compound 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a molecule with substantial therapeutic potential, inferred from the well-documented biological activities of its constituent chemical motifs. The most promising avenues for investigation lie in its potential as an inhibitor of protein kinases, epigenetic modulators like KDMs, a modulator of GPCRs involved in pain and neurology, or as an anti-infective agent targeting bacterial quorum sensing. The structured, tiered validation approach outlined in this guide, combining biochemical, cellular, and phenotypic assays, provides a rigorous and efficient pathway to elucidate its mechanism of action and identify its primary therapeutic targets. Successful execution of these studies will pave the way for further preclinical and clinical development.

References

  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12, 2065-2070. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

  • University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. Available at: [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Binding pose of pyridine-3-carboxylic acid derivatives. Available at: [Link]

  • Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.). Arkivoc. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

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2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Abstract

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a novel synthetic compound with significant potential in the agrochemical sector. This technical guide provides a comprehensive analysis of its core mechanism of action, drawing upon established principles of structurally related compounds and outlining a clear, scientifically-grounded hypothesis. Based on its structural features, particularly the pyridine carboxylic acid scaffold, the primary mechanism of action is identified as the mimicry of the plant hormone auxin, leading to potent herbicidal effects. This guide will delve into the molecular underpinnings of this mechanism, propose a robust experimental framework for its validation, and discuss secondary potential activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new agrochemicals and pharmaceuticals.

Introduction and Compound Profile

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a fluorinated pyridine derivative (Figure 1). While specific research on this exact molecule is not extensively published, its structural components provide significant insights into its likely biological activity. The pyridine carboxylic acid core is a well-known pharmacophore in a class of synthetic auxin herbicides[1][2]. The inclusion of a difluoromethyl group is a modern medicinal chemistry strategy to enhance metabolic stability and membrane permeability, often leading to improved efficacy and a better pharmacokinetic profile[3]. The methoxy group can also influence the electronic properties and binding affinity of the molecule to its target.

One of the commercial applications of this compound is as an intermediate in the synthesis of fungicides and herbicides[4]. This dual potential necessitates a thorough investigation into its precise mechanism of action to guide further development and application.

Compound Attribute Value
IUPAC Name 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
CAS Number 1256837-04-3
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Primary Predicted Activity Herbicidal (Synthetic Auxin)
Secondary Potential Activity Fungicidal (Succinate Dehydrogenase Inhibitor)

Figure 1: Chemical Structure of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Primary Mechanism of Action: Synthetic Auxin Activity

The most plausible mechanism of action for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is that of a synthetic auxin herbicide. Pyridine carboxylic acids are a well-established class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2].

The Auxin Signaling Pathway

In plants, auxin controls numerous growth and developmental processes. Its signaling pathway is primarily mediated by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The binding of auxin to TIR1 promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and leading to controlled growth[1].

Molecular Mimicry and Disruption of Homeostasis

Synthetic auxins like the pyridine carboxylic acids bind to the auxin co-receptor complex (TIR1/AFB) with high affinity and stability. This persistent binding leads to the continuous degradation of Aux/IAA repressors and a sustained, uncontrolled activation of auxin-responsive genes. This "overstimulation" of the auxin signaling pathway results in a cascade of detrimental physiological effects, including epinastic growth, stem twisting, and ultimately, plant death[1][2]. The plant essentially "grows itself to death" due to the inability to downregulate the auxin signal.

A notable example is the herbicide fluopyram, where a metabolite, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, which is structurally similar to our compound of interest, was found to cause herbicide-like growth disorders in grapevines due to its auxin-like activity[5]. This strongly supports the hypothesis that the pyridine carboxylic acid moiety is the key driver of this herbicidal mechanism.

Synthetic Auxin Mechanism cluster_normal Normal Auxin Signaling cluster_herbicide Herbicidal Action Auxin Natural Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Normal Gene Expression (Controlled Growth) ARF->Gene_Expression Activates Herbicide 2-(Difluoromethyl)-5- methoxypyridine-3-carboxylic acid TIR1_H TIR1/AFB Receptor Herbicide->TIR1_H Binds Persistently Aux_IAA_H Aux/IAA Repressor TIR1_H->Aux_IAA_H Continuous Degradation ARF_H Auxin Response Factor (ARF) Aux_IAA_H->ARF_H Repression Lifted Uncontrolled_Growth Uncontrolled Gene Expression (Plant Death) ARF_H->Uncontrolled_Growth Over-activates

Caption: Proposed synthetic auxin mechanism of action.

Secondary Mechanism of Action: Potential Succinate Dehydrogenase Inhibition

While the evidence for an auxin-like mechanism is strong, the mention of fungicidal applications for related compounds warrants consideration of an alternative mechanism. Pyridine carboxamides, such as boscalid, are known to function as succinate dehydrogenase inhibitors (SDHIs)[6][7].

The Role of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death[6].

Structural Considerations

While 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a carboxylic acid and not a carboxamide, the core pyridine structure is present in some SDHIs. It is conceivable that the molecule could exhibit some inhibitory activity against fungal SDH, although it is likely to be less potent than optimized carboxamide derivatives.

SDHI Mechanism TCA_Cycle Citric Acid Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP ATP Production (Energy) ETC->ATP SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Succinate->SDH Fumarate->TCA_Cycle Herbicide 2-(Difluoromethyl)-5- methoxypyridine-3-carboxylic acid Herbicide->SDH Inhibits Experimental_Workflow cluster_herbicidal Herbicidal Pathway Validation cluster_fungicidal Fungicidal Pathway Validation Start Hypothesis Generation: Synthetic Auxin or SDHI? Protocol1 Protocol 1: Plant Growth Bioassay (Phenotypic Analysis) Start->Protocol1 Primary Hypothesis Protocol3 Protocol 3: In Vitro SDH Assay (IC50 Determination) Start->Protocol3 Secondary Hypothesis Protocol2 Protocol 2: Gene Expression Analysis (qRT-PCR) Protocol1->Protocol2 Confirm Molecular Basis Conclusion Mechanism of Action Elucidated Protocol2->Conclusion Protocol3->Conclusion

Caption: Experimental workflow for mechanism of action validation.

Conclusion

Based on a comprehensive analysis of its chemical structure and the activities of related compounds, the primary mechanism of action for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is strongly hypothesized to be that of a synthetic auxin, resulting in herbicidal activity. The molecule likely mimics natural auxin, leading to the overstimulation of auxin signaling pathways and subsequent plant death. A secondary, less probable mechanism is the inhibition of fungal succinate dehydrogenase. The experimental protocols outlined in this guide provide a clear path to empirically validate these hypotheses and definitively establish the compound's mode of action, thereby enabling its targeted development as a next-generation agrochemical.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Fungicide Modes of Action and Spectrum. [Link]

  • 2-Methoxypyridine-4-carboxylic acid. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • Herbicides, Pyridine Carboxylate. [Link]

  • 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Carbocyclic compounds.
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  • Process for the prepar

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An In-depth Technical Guide to the Solubility and Stability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not merely academic data points; they are key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the detailed investigation of the aqueous solubility and chemical stability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry.[1][2]

As a Senior Application Scientist, this document is structured to provide not only the "what" and "how" of experimental protocols but also the "why." By understanding the rationale behind each experimental choice, researchers can better interpret data, troubleshoot challenges, and make informed decisions in the progression of a drug development program. The pyridine carboxylic acid scaffold is a well-established pharmacophore, and understanding the nuances of its derivatives is crucial for harnessing their therapeutic potential.[1][3] This guide will equip researchers with the necessary tools to rigorously assess the viability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid as a drug candidate.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a paramount property influencing a drug's absorption and, consequently, its bioavailability.[4] Poor solubility can be a significant hurdle in formulation development and can lead to variable drug exposure in patients. Therefore, a precise and early determination of a compound's solubility profile is essential. This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for this determination due to its reliability.[5][6]

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the supernatant from the undissolved solid by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

pHTemperature (°C)Solubility (µg/mL)
1.225[Insert Data]
4.525[Insert Data]
6.825[Insert Data]
7.425[Insert Data]
1.237[Insert Data]
4.537[Insert Data]
6.837[Insert Data]
7.437[Insert Data]
Kinetic Solubility: A High-Throughput Approach

In early drug discovery, where compound availability may be limited, kinetic solubility assays provide a higher-throughput alternative to thermodynamic methods.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in dimethyl sulfoxide (DMSO).[7]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid in DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer.

  • Precipitation Detection: Measure the turbidity of each well using a laser nephelometer.[4] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock of compound B Serially dilute stock solution into aqueous buffer in a multi-well plate A->B Dispense C Measure turbidity of each well using a nephelometer B->C Analyze D Identify concentration at which precipitation occurs C->D Data Interpretation E Report as Kinetic Solubility D->E Result

Caption: Workflow for nephelometric kinetic solubility determination.

Part 2: Chemical Stability Assessment

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[9] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[10][11]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation.[12][13] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]

  • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

  • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.[13]

  • Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[12]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl24 hours60°C[Insert Data][Insert Data]
Basic Hydrolysis0.1 M NaOH8 hours40°C[Insert Data][Insert Data]
Oxidative Degradation3% H₂O₂24 hoursRT[Insert Data][Insert Data]
Thermal DegradationDry Heat48 hours80°C[Insert Data][Insert Data]
PhotostabilityICH Q1B compliant light exposure-RT[Insert Data][Insert Data]
Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[14][15] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIMs.[16][17]

The development of a robust SIM for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid should focus on achieving adequate separation between the parent peak and all potential degradation products generated during the forced degradation studies.

  • Column and Mobile Phase Selection: Based on the polarity of the molecule (a pyridine carboxylic acid), a reverse-phase HPLC method is a suitable starting point. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[16]

  • Gradient Optimization: A gradient elution is often necessary to resolve all degradants with varying polarities in a reasonable run time.

  • Detector Wavelength Selection: The UV detector wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

SIM_Development_Pathway cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Method Validation (ICH Q2) A Generate Degraded Samples (Acid, Base, Oxidative, Thermal, Photo) B Select Column & Initial Mobile Phase A->B C Optimize Gradient & Wavelength B->C D Assess Peak Purity & Resolution C->D D->C Needs optimization E Specificity D->E Meets criteria F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Validated Stability-Indicating Method H->I

Caption: Logical pathway for the development and validation of a stability-indicating HPLC method.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a cornerstone of preclinical drug development. For 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, the data generated from these studies will provide a clear and comprehensive profile of its physicochemical properties. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. By adhering to these rigorous, scientifically-grounded methodologies, researchers can confidently advance promising candidates through the development pipeline.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 98-105.
  • Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 337-353.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Aouad, M. R., & Al-Suwaidan, E. A. (2015). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of advanced pharmaceutical technology & research, 6(4), 180–189.
  • Jadhav, S. B., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Sharma, S., & Singh, S. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2911-2919.
  • Kumar, A., & MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Patel, R. M., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Research & Review, 3(10), 46-56.
  • Kumar, S. K., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.
  • ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA).
  • Aradigm Corporation. (2018). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, S., & Bakshi, M. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020.
  • Pharmaguideline. (n.d.).

Sources

Navigating the Synthesis and Procurement of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – As a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (CAS No. 1256837-04-3) is gaining significant attention within the scientific community. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, chemical properties, and strategic importance in modern synthetic chemistry.

Introduction: The Significance of the Difluoromethyl Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of properties. It can act as a bioisostere for a hydroxyl group or a lipophilic hydrogen bond donor, enhancing metabolic stability, binding affinity, and cell permeability of parent molecules. 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid serves as a valuable building block, providing a scaffold to introduce this advantageous moiety into complex target structures. Its utility is particularly noted in the synthesis of fungicides and herbicides, where the pyridine ring system is a common pharmacophore and the difluoromethyl group contributes to enhanced bioactivity.[1]

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of key starting materials. 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is available from a number of specialized chemical suppliers. Researchers should note that this is often a research-grade chemical, and availability and purity may vary between suppliers.

Table 1: Commercial Suppliers of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid

SupplierCAS NumberAdditional Notes
BLDpharm1256837-04-3Offers a range of related fluorinated pyridine carboxylic acids.
ChemicalBook1256837-04-3Provides a platform with multiple vendors and basic physical properties.[2]
MySkinRecipes1256837-04-3Lists the compound with ≥95% purity for research purposes.[1]
AccelaChem1256837-04-3Lists the compound under its synonym, 2-(Difluoromethyl)-5-methoxynicotinic Acid.

Physicochemical Properties and Handling

While detailed experimental data for this specific compound is not widely published, some general properties can be inferred from supplier information and analogous structures.

  • Molecular Formula: C₈H₇F₂NO₃

  • Molecular Weight: 203.14 g/mol [1]

  • Storage: Recommended storage is at room temperature.[1]

Safety Precautions: As with all fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization: An Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.9 ppm), and the difluoromethyl proton (a triplet due to coupling with the two fluorine atoms). The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon spectrum will feature signals for the pyridine ring carbons, the carboxylic acid carbonyl carbon, the methoxy carbon, and the difluoromethyl carbon (which will appear as a triplet due to one-bond coupling with the fluorine atoms).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[3] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[3] Additional peaks corresponding to C-O, C-N, and C-F bond vibrations will also be present.

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often exhibit a visible molecular ion peak. Common fragmentation patterns include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Synthetic Pathways: A Strategic Approach

Detailed, peer-reviewed synthetic procedures for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid are not extensively documented. However, the synthesis of analogous fluorinated pyridine carboxylic acids often involves multi-step sequences. A general, logical workflow for its potential synthesis can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of the target molecule.

This proposed pathway highlights the key transformations required. The introduction of the difluoromethyl group is a critical step and can be challenging. Modern methods often employ sources of difluorocarbene or related difluoromethylating agents. The final carboxylation step could potentially be achieved through metallation followed by quenching with carbon dioxide.

Applications in Research and Development

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity. Its structural features make it an attractive starting material for the development of:

  • Fungicides and Herbicides: The pyridine core is a well-established scaffold in agrochemicals, and the difluoromethyl group can enhance efficacy and metabolic stability.

  • Pharmaceuticals: In drug discovery, this compound can be used to synthesize novel therapeutic agents targeting a range of diseases, including inflammatory and infectious conditions.[1] The difluoromethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a valuable chemical tool for researchers in the life sciences. While detailed experimental data on its synthesis and spectroscopic properties are not widely disseminated, its commercial availability from several suppliers facilitates its use in research and development. The strategic incorporation of the difluoromethyl group via this intermediate holds significant promise for the discovery of new and improved bioactive molecules. Researchers are advised to obtain supplier-specific documentation for detailed handling and safety information.

References

A comprehensive list of references will be compiled upon the availability of more specific literature pertaining to the synthesis, characterization, and application of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The current guide is based on information from chemical supplier databases and general literature on related compounds.

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a key building block in medicinal chemistry. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol moieties, and its incorporation into heterocyclic scaffolds like pyridine is of significant interest in drug discovery. The presented synthetic route begins with the commercially available 2-chloro-5-methoxypyridine and proceeds through a directed ortho-metalation and cyanation, followed by a palladium-catalyzed difluoromethylation, and concludes with the hydrolysis of the nitrile to the target carboxylic acid. This protocol is designed to be a robust and reproducible method for accessing this important fluorinated pyridine derivative.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CHF2) has emerged as a particularly interesting substituent, as it can act as a bioisostere of hydroxyl and thiol groups, potentially forming hydrogen bonds with target proteins. Pyridine and its derivatives are ubiquitous scaffolds in drug molecules. Therefore, the development of efficient synthetic routes to novel difluoromethylated pyridine building blocks, such as 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, is a critical endeavor for the advancement of medicinal chemistry programs.

This document outlines a comprehensive, step-by-step protocol for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The described methodology is based on a sequence of established and reliable chemical transformations, providing a practical guide for researchers in the field.

Overall Synthetic Scheme

The synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is proposed to be accomplished in three main steps, starting from 2-chloro-5-methoxypyridine:

  • Step 1: Cyanation via Directed Ortho-Metalation - Introduction of a cyano group at the C-3 position of 2-chloro-5-methoxypyridine.

  • Step 2: Palladium-Catalyzed Difluoromethylation - Replacement of the chloro group with a difluoromethyl group.

  • Step 3: Hydrolysis - Conversion of the cyano group to a carboxylic acid.

Synthetic_Workflow 2-chloro-5-methoxypyridine 2-chloro-5-methoxypyridine 2-chloro-5-methoxy-3-cyanopyridine 2-chloro-5-methoxy-3-cyanopyridine 2-chloro-5-methoxypyridine->2-chloro-5-methoxy-3-cyanopyridine Step 1: Cyanation 2-(difluoromethyl)-5-methoxy-3-cyanopyridine 2-(difluoromethyl)-5-methoxy-3-cyanopyridine 2-chloro-5-methoxy-3-cyanopyridine->2-(difluoromethyl)-5-methoxy-3-cyanopyridine Step 2: Difluoromethylation 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid 2-(difluoromethyl)-5-methoxy-3-cyanopyridine->2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid Step 3: Hydrolysis

Caption: Overall synthetic workflow for the preparation of the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

  • 2-chloro-5-methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonyl cyanide (TsCN)

  • Palladium(II) acetate (Pd(OAc)2)

  • BrettPhos

  • (Difluoromethyl)trimethylsilane (TMSCF2H)

  • Potassium fluoride (KF)

  • 1,4-Dioxane

  • Sulfuric acid (H2SO4)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation
  • Standard laboratory glassware

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methoxy-3-cyanopyridine

This step involves the regioselective introduction of a cyano group at the C-3 position of 2-chloro-5-methoxypyridine via directed ortho-metalation. The use of lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is crucial to promote deprotonation at the C-3 position, which is activated by both the adjacent chloro and the ortho-methoxy directing groups, while minimizing nucleophilic attack at the pyridine ring.[1]

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate LDA in situ.

  • In a separate flask, dissolve 2-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Add the solution of 2-chloro-5-methoxypyridine dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • Dissolve p-toluenesulfonyl cyanide (TsCN) (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxy-3-cyanopyridine.

Step 2: Synthesis of 2-(difluoromethyl)-5-methoxy-3-cyanopyridine

This transformation is achieved through a palladium-catalyzed cross-coupling reaction. The chloro substituent at the 2-position of the pyridine ring is replaced by a difluoromethyl group using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source. The use of a specialized phosphine ligand, such as BrettPhos, is often beneficial for achieving high efficiency in such cross-coupling reactions involving aryl chlorides.[2][3]

Difluoromethylation_Mechanism cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar-Pd(II)-CF2H Ar-Pd(II)-CF2H(L_n) Ar-Pd(II)-Cl->Ar-Pd(II)-CF2H Transmetalation->Ar-Pd(II)-CF2H TMSCF2H Ar-Pd(II)-CF2H->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-CF2H->Reductive_Elimination Ar-CF2H Ar-CF2H Reductive_Elimination->Ar-CF2H

Caption: A simplified catalytic cycle for the palladium-catalyzed difluoromethylation.

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-5-methoxy-3-cyanopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and BrettPhos (0.10 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane, followed by (difluoromethyl)trimethylsilane (TMSCF2H) (2.0 equivalents) and potassium fluoride (3.0 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethyl)-5-methoxy-3-cyanopyridine.

Step 3: Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. Acid-catalyzed hydrolysis is employed to directly yield the desired carboxylic acid product.[4][5]

Procedure:

  • In a round-bottom flask, suspend 2-(difluoromethyl)-5-methoxy-3-cyanopyridine (1.0 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Adjust the pH of the aqueous solution to approximately 3-4 by the slow addition of a saturated aqueous sodium hydroxide solution. The product may precipitate at this stage.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-chloro-5-methoxypyridineLDA, TsCN2-chloro-5-methoxy-3-cyanopyridine60-75
22-chloro-5-methoxy-3-cyanopyridinePd(OAc)2, BrettPhos, TMSCF2H2-(difluoromethyl)-5-methoxy-3-cyanopyridine50-70
32-(difluoromethyl)-5-methoxy-3-cyanopyridineH2SO4, H2O2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid75-90

Conclusion

This application note details a comprehensive and practical synthetic route for the preparation of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. By following this three-step protocol, researchers can reliably access this valuable fluorinated building block for use in drug discovery and development programs. The causality behind the experimental choices, such as the use of a non-nucleophilic base for directed metalation and a specialized ligand for the palladium-catalyzed cross-coupling, has been explained to provide a deeper understanding of the synthetic strategy.

References

  • Shaaban, M. R., & El-Sayed, R. (2018). 2-Amino-3-cyanopyridine derivatives: synthesis and reactions. Mini-Reviews in Organic Chemistry, 15(3), 196-216.
  • Gouda, M. A., Berghot, M. A., El Ghani, G. E. A., & Khalil, A. E. G. M. (2014). Chemistry of 2-amino-3-cyanopyridines.
  • Couturier, C., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(11), 3639-3642.
  • Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]

  • Dow Chemical Company. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Feng, C., et al. (2014). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Organic & Biomolecular Chemistry, 12(12), 1947-1954.
  • Bayer Aktiengesellschaft. (2011). Synthesis method of 2-chlorine-3-cyanopyridine.
  • Fort, Y., et al. (2006). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 71(13), 5093-5096.
  • Northwestern University. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Northwestern Scholars. [Link]

  • Sanford, M. S., et al. (2015). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Journal of the American Chemical Society, 137(40), 12831-12834.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(19), 4059-4090.
  • Shaaban, M. R., & El-Sayed, R. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Henan Normal University. (2010). Preparation method of 2-chloro-3-cyanopyridine.
  • East China University of Science and Technology. (2016). Preparation method of 2-chloro-3-cyanopyridine.
  • Ashenhurst, J. (2023). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a pyridine carboxylic acid derivative of increasing interest within pharmaceutical research and development. Its structural motifs suggest potential applications as a key intermediate or active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. This document provides a comprehensive guide to robust analytical methodologies for the quantification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Method Selection Rationale: A Multi-tiered Approach

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput. For 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, its inherent polarity, chromophoric pyridine ring, and carboxylic acid functional group guide the choice of methodology. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for routine analysis and purity assessments due to its robustness and accessibility. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. While Gas Chromatography (GC) is a powerful separation technique, the low volatility of carboxylic acids necessitates a derivatization step, adding complexity to the workflow.[1] Therefore, this guide will focus on HPLC-UV and LC-MS/MS as the primary recommended techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Protocol for Routine Quantification

HPLC stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.[2] The pyridine ring provides a suitable chromophore for UV detection. A reversed-phase method is proposed, leveraging a C18 stationary phase to retain the analyte, with a polar mobile phase to facilitate elution.

Causality in Experimental Choices for HPLC-UV
  • Column: A C18 reversed-phase column is selected for its versatility and proven ability to retain moderately polar compounds. The alkyl chains of the stationary phase interact with the non-polar regions of the analyte, providing retention.

  • Mobile Phase: An acidified aqueous mobile phase is crucial for ensuring the carboxylic acid group remains protonated (non-ionized), leading to better retention and symmetrical peak shapes on a reversed-phase column. Formic acid or phosphoric acid are common choices for pH adjustment. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte. The pyridine ring is expected to have a strong absorbance in the range of 254-280 nm.

  • Sample Preparation: The guiding principle for sample preparation is to ensure the analyte is fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[3] For complex matrices, extraction techniques may be necessary to remove interfering substances.[2]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Quantify via Calibration Curve Integrate->Calibrate LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection/Weighing Extract Extraction (LLE/SPE) Sample->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Fragment MRM Detection Ionize->Fragment Integrate Peak Integration Fragment->Integrate Calibrate Quantify using Internal Standard Integrate->Calibrate

Sources

Application Notes and Protocols: Derivatization of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization in Bioassays

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the primary hurdles is ensuring that a molecule with potent in vitro activity can effectively reach its target in a complex biological system. 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a scaffold of significant interest, with its fluorinated pyridine core suggesting potential for unique biological interactions. However, the carboxylic acid moiety, while often crucial for target binding, can be a double-edged sword. At physiological pH, it is typically ionized, leading to poor membrane permeability and limiting its access to intracellular targets.

Derivatization of the carboxylic acid to a more lipophilic ester or a bioisosterically relevant amide is a key strategy to overcome this limitation. This modification can enhance cell permeability, improve metabolic stability, and fine-tune the pharmacokinetic profile of the parent compound. Furthermore, derivatization can be employed to introduce specific functionalities for targeted delivery or to act as a handle for analytical detection.

This guide provides a comprehensive overview of the derivatization of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid into esters and amides, with detailed protocols and insights into their application in bioassays, particularly in the context of antifungal drug discovery.

The Strategic Importance of the Difluoromethyl Group

The presence of a difluoromethyl (CF₂H) group at the 2-position of the pyridine ring is a deliberate design choice in medicinal chemistry. The CF₂H group is a bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds, yet it is more lipophilic. This unique combination of properties can enhance binding affinity to target proteins and improve membrane permeability. Its electron-withdrawing nature also influences the reactivity of the adjacent carboxylic acid, a factor that must be considered during the derivatization process.

Part 1: Synthesis of Amide Derivatives for Antifungal Bioassays

Pyridine carboxamides are a well-established class of fungicides that often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2][3][4] Derivatizing our lead compound into a library of amides allows for the exploration of the structure-activity relationship (SAR) and the identification of potent antifungal agents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for the formation of amide bonds, even with electron-deficient carboxylic acids and a diverse range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly activates the carboxylic acid.

Reaction Scheme:

G HATU-Mediated Amide Coupling Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Workup Carboxylic_Acid 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation 1.1 eq Amine R-NH₂ Coupling Nucleophilic Attack by Amine Amine->Coupling 1.0 eq HATU HATU HATU->Activation 1.2 eq Base DIPEA Base->Activation 2.0 eq Solvent DMF Solvent->Activation Activation->Coupling Amide_Product Target Amide Derivative Coupling->Amide_Product Workup Aqueous Workup & Purification Amide_Product->Workup

Caption: Workflow for HATU-mediated amide coupling.

Materials:

ReagentM.W.Quantity (for 1 mmol scale)Moles (mmol)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid203.14203 mg1.0
Amine (R-NH₂)Varies1.0 mmol1.0
HATU380.23456 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24348 µL (258 mg)2.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (203 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add the desired amine (1.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (348 µL, 2.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Expert Insights:

  • The electron-withdrawing nature of the difluoromethyl group and the pyridine ring can decrease the nucleophilicity of the carboxylate, making a potent coupling reagent like HATU ideal.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during the reaction.

  • The reaction is typically rapid, but for sterically hindered amines, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary.

Part 2: Synthesis of Ester Derivatives for Permeability and Prodrug Strategies

Esterification of the carboxylic acid can significantly increase the lipophilicity of the molecule, thereby enhancing its ability to cross cell membranes. This is a common prodrug strategy, where the ester is designed to be cleaved by intracellular esterases, releasing the active carboxylic acid within the target cell.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling reagent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a nucleophilic catalyst, typically DMAP (4-Dimethylaminopyridine).[5][6][7]

Reaction Scheme:

G Steglich Esterification Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Workup Carboxylic_Acid 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid Activation Formation of O-Acylisourea Carboxylic_Acid->Activation 1.0 eq Alcohol R-OH Esterification Nucleophilic Attack by Alcohol Alcohol->Esterification 1.1 eq EDC EDC EDC->Activation 1.2 eq DMAP DMAP (catalytic) DMAP->Esterification 0.1 eq Solvent DCM Solvent->Activation Activation->Esterification Ester_Product Target Ester Derivative Esterification->Ester_Product Workup Aqueous Workup & Purification Ester_Product->Workup

Caption: Workflow for Steglich esterification.

Materials:

ReagentM.W.Quantity (for 1 mmol scale)Moles (mmol)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid203.14203 mg1.0
Alcohol (R-OH)Varies1.1 mmol1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)155.24186 mg1.2
DMAP (4-Dimethylaminopyridine)122.1712 mg0.1
Anhydrous Dichloromethane (DCM)-5 mL-

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (203 mg, 1.0 mmol), the desired alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (5 mL).

  • Stir the solution at room temperature.

  • Add EDC (186 mg, 1.2 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic layer with 0.5 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester derivative.

Expert Insights:

  • EDC is often preferred over DCC for solution-phase synthesis as the urea byproduct is water-soluble and easily removed during the aqueous workup.

  • DMAP is a highly effective acylation catalyst; however, it should be used in catalytic amounts to avoid side reactions.

  • This method is generally mild and compatible with a wide range of functional groups.

Part 3: Bioassay Application - Antifungal Activity Screening

The synthesized amide and ester derivatives can be screened for their antifungal activity against a panel of relevant fungal pathogens. A common and effective method is a microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Antifungal Susceptibility Testing (Microbroth Dilution)

Objective: To determine the minimum concentration of the synthesized derivatives required to inhibit the visible growth of a target fungus.

Materials:

  • Synthesized derivatives dissolved in DMSO (e.g., 10 mg/mL stock solutions).

  • Target fungal strains (e.g., Botrytis cinerea, Candida albicans, Aspergillus fumigatus).

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth).

  • Sterile 96-well microtiter plates.

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B).

  • Negative control (DMSO).

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of each test compound in the 96-well plate using the appropriate growth medium. The final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

  • Prepare a fungal inoculum suspension and adjust its concentration to a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in each well.

  • Add the fungal inoculum to each well containing the test compound dilutions.

  • Include wells for a positive control (fungus with a known antifungal agent), a negative control (fungus with DMSO), and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35 °C for Candida species) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Data Presentation:

Compound IDR Group (Amide/Ester)MIC (µg/mL) vs. B. cinereaMIC (µg/mL) vs. C. albicans
Parent Acid -OH>128>128
Amide-1 -NH-Phenyl64128
Amide-2 -NH-(4-chlorophenyl)1632
Ester-1 -O-Ethyl3264
Ester-2 -O-Benzyl1632
Fluconazole -84

Part 4: Analytical Characterization and Bioassay Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity and purity of the synthesized derivatives and for quantifying their presence in biological matrices during bioassays.

Protocol 4: LC-MS/MS Analysis of Derivatives

Objective: To develop a method for the detection and quantification of the derivatized compounds.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (General Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the precursor ion ([M+H]⁺) for each derivative and optimize the collision energy to identify the most abundant and stable product ions.

Sample Preparation from Bioassay Matrix (e.g., cell lysate):

  • Add an internal standard to the sample.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase conditions for LC-MS/MS analysis.

Expert Insights:

  • The pyridine nitrogen in the derivatives makes them amenable to positive ion ESI.

  • Derivatization to esters or amides generally increases retention on reversed-phase columns compared to the more polar parent carboxylic acid.

  • Developing a robust LC-MS/MS method is crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.

Conclusion

The derivatization of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a powerful and necessary strategy for advancing this promising scaffold in bioassays and drug discovery programs. By converting the polar carboxylic acid to more cell-permeable amides and esters, researchers can unlock the true biological potential of the core structure. The protocols outlined in this guide provide a solid foundation for synthesizing and evaluating a diverse library of derivatives, ultimately paving the way for the identification of new therapeutic agents.

References

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. Available at: [Link]

  • Stockton University. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 128-140. Available at: [Link]

  • PubMed. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 433. Available at: [Link]

  • PubMed. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from: [Link]

  • National Institutes of Health. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1256. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from: [Link]

  • PubMed. (2010). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from: [Link]

Sources

large-scale synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Abstract

This document provides a comprehensive guide for the , a key intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a crucial structural motif, acting as a lipophilic hydrogen bond donor which can enhance membrane permeability and metabolic stability of bioactive molecules.[1] This guide details a robust and scalable synthetic route, starting from readily available commodity chemicals. The protocol emphasizes safety, efficiency, and high purity of the final product, making it suitable for industrial applications. The synthesis is presented in a multi-step process, with detailed experimental procedures, characterization data, and safety precautions for each stage.

Introduction: The Significance of the Difluoromethyl Moiety

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate their physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine functionalities.[1] Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved target affinity, enhanced metabolic stability, and favorable pharmacokinetic profiles. Consequently, the development of efficient and scalable methods for the synthesis of molecules containing the difluoromethyl group is of paramount importance. This application note outlines a de novo synthetic approach to 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, which builds the pyridine ring around the difluoromethyl core, a strategy known for its scalability and regiochemical control.[2][3]

Overall Synthetic Strategy

The proposed synthesis is a multi-step process designed for scalability and efficiency. The key steps involve the construction of a functionalized pyridine ring followed by hydrolysis to yield the target carboxylic acid. This approach avoids the direct and often challenging difluoromethylation of a pre-formed pyridine ring.

Synthetic_Workflow A Starting Materials B Step 1: Condensation Reaction A->B Reagents & Conditions C Step 2: Cyclization B->C Reagents & Conditions D Step 3: Hydrolysis C->D NaOH, H₂O, Reflux E Final Product: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid D->E Acidification & Isolation

Caption: Overall workflow for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
ReactorsGlass-lined or stainless steel, appropriately sized for the desired scale, equipped with overhead stirring, temperature control, and a reflux condenser.
ReagentsAll reagents should be of industrial grade or higher. Anhydrous solvents should be used where specified.
Analytical Instruments¹H NMR, ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC).
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves, and a fume hood are mandatory for all steps.
Step 1: Synthesis of an Enamine Intermediate

The initial step involves the formation of a key enamine intermediate from a suitable difluoromethylated starting material. This reaction sets the stage for the subsequent cyclization to form the pyridine ring.

Protocol:

  • Reactor Setup: In a clean, dry, nitrogen-purged reactor, add the appropriate difluoromethylated ketone (1.0 eq) and a suitable amine (1.1 eq) in a solvent such as toluene.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Cyclization to Form the Pyridine Ring

This crucial step involves the reaction of the enamine intermediate with a suitable three-carbon synthon to construct the substituted pyridine ring.

Protocol:

  • Reactor Setup: In a separate reactor, charge the crude enamine from the previous step and dissolve it in a suitable solvent like ethanol or DMF.

  • Reagent Addition: Slowly add the cyclization partner (e.g., a substituted acrylamide or acrylate, 1.0 eq) and a base (e.g., sodium ethoxide, 1.2 eq) to the reactor at a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(difluoromethyl)-5-methoxy-3-cyanopyridine, can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its cleaner reaction profile on a large scale.[4]

Protocol:

  • Reactor Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge the 2-(difluoromethyl)-5-methoxy-3-cyanopyridine (1.0 eq) and an aqueous solution of sodium hydroxide (e.g., 30% w/w, 5-10 eq).[4]

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction can be monitored by HPLC to ensure complete conversion of the starting material.[4]

  • Cooling and Acidification: After hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath.[4]

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 2.5-3. The product will precipitate as a solid.[4]

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight to obtain 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Characterization Data

AnalysisExpected Results for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
¹H NMR Signals corresponding to the methoxy group protons (singlet), the difluoromethyl proton (triplet), and the two aromatic protons on the pyridine ring (doublets).
¹³C NMR Distinct signals for all eight carbon atoms, including the carboxylic acid carbon, the carbons of the pyridine ring, the difluoromethyl carbon (triplet due to C-F coupling), and the methoxy carbon.
Mass Spec [M+H]⁺ = 204.04
Purity (HPLC) ≥ 98%

Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling: Handle corrosive reagents such as concentrated hydrochloric acid and sodium hydroxide with extreme care.

  • Reaction Hazards: The hydrolysis step involves heating a caustic solution and a subsequent exothermic neutralization. Ensure adequate cooling and slow addition of acid to control the temperature.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. By employing a de novo synthesis strategy, this route offers excellent control over regioselectivity and is amenable to large-scale production. The procedures have been designed with a focus on safety, efficiency, and the generation of a high-purity final product, making it a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries.

References

  • Desrosiers, J.-N., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 16(6), 1724–1727. [Link]

  • ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(22), 8516–8519. [Link]

  • Sci-Hub. (n.d.). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. [Link]

Sources

Application of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Crop Protection

In the continuous pursuit of novel and effective agrochemicals, the pyridine carboxylic acid scaffold has emerged as a cornerstone for the development of potent herbicides and fungicides. Among these, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid represents a key building block, offering a unique combination of structural features that enhance biological activity and metabolic stability in target organisms. The incorporation of a difluoromethyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring significantly influences the electronic properties, lipophilicity, and binding affinity of its derivatives, making it a valuable intermediate for agrochemical discovery.[1][2]

This technical guide provides an in-depth exploration of the application of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid in the research and development of next-generation fungicides and herbicides. We will delve into the mechanistic basis for its utility, present detailed protocols for the synthesis and bio-evaluation of its derivatives, and offer insights into the structure-activity relationships that govern their efficacy.

Fungicidal Applications: Targeting Fungal Respiration

Derivatives of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, particularly its amides, are promising candidates for the development of fungicides that target the fungal respiratory chain. The primary mode of action for many pyridine carboxamide fungicides is the inhibition of the enzyme Succinate Dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II).[3][4][5]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate Dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the electron transfer from succinate to ubiquinone.[4][6] This disruption of the respiratory process leads to a severe energy deficit within the fungal cell, ultimately inhibiting spore germination, mycelial growth, and causing cell death.[3] The pyridine carboxamide class of SDHIs has proven effective against a broad spectrum of fungal pathogens.[4]

The difluoromethyl group on the 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid scaffold is crucial for enhancing the binding affinity of its derivatives to the SDH enzyme.[7] Fluorine's high electronegativity can lead to stronger interactions within the enzyme's active site, improving the inhibitory potency.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer Complex_III Complex III UQ->Complex_III e- transfer ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Energy Production SDHI_Fungicide Pyridine Carboxamide (derived from title compound) SDHI_Fungicide->SDH Inhibition

Figure 1: Mechanism of Action of SDHI Fungicides.
Protocol 1: Synthesis of a Model Pyridine Carboxamide Fungicide

This protocol describes the synthesis of a model N-aryl-2-(difluoromethyl)-5-methoxypyridine-3-carboxamide, a representative derivative for fungicidal screening.

Materials:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate aniline derivative (e.g., 2-chloroaniline)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi using a mycelial growth inhibition assay.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Synthesized pyridine carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

    • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Prepare control plates containing the same concentration of DMSO as the highest concentration test plate.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug in the center of each test and control plate.

  • Incubation:

    • Incubate the plates at 25 ± 2 °C in the dark for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.

Compound Type Target Enzyme Mechanism Potential Pathogens Controlled
Pyridine CarboxamidesSuccinate Dehydrogenase (SDH)Inhibition of mitochondrial respirationBotrytis cinerea, Sclerotinia sclerotiorum, Alternaria spp., Rusts, Powdery Mildews

Herbicidal Applications: Mimicking Plant Hormones

Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins.[8][9] Derivatives of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid hold potential for the development of novel herbicides with this mode of action.

Mechanism of Action: Synthetic Auxin Mimicry

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxin herbicides mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are more stable and persistent in plants.[9][10]

These herbicides bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[1][11] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the overexpression of auxin-responsive genes.[11] The uncontrolled and prolonged activation of these genes disrupts normal plant growth processes, leading to a cascade of detrimental effects, including:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting of stems and petioles), leaf cupping, and callus formation.[10]

  • Ethylene Production: Overstimulation of ethylene biosynthesis, which can lead to senescence and abscission.[11]

  • Abscisic Acid (ABA) Accumulation: Disruption of water balance and stomatal closure.[11]

Ultimately, these physiological disturbances lead to the death of susceptible broadleaf weeds. The structural similarity of pyridine carboxylic acids to IAA is a key determinant of their herbicidal activity.[8]

Auxin_Herbicide_Mechanism Auxin_Herbicide Pyridine Carboxylic Acid Derivative TIR1_AFB_Receptor TIR1/AFB Auxin Receptor Auxin_Herbicide->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Promotes binding of Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth (Epinasty, Callus formation) Auxin_Responsive_Genes->Uncontrolled_Growth Ethylene_ABA Increased Ethylene & ABA (Senescence, Stress) Auxin_Responsive_Genes->Ethylene_ABA Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Ethylene_ABA->Plant_Death

Figure 2: Auxin-Mimicking Herbicide Mode of Action.
Protocol 3: Synthesis of a Model Pyridine Carboxylic Acid Herbicide Ester

This protocol outlines the synthesis of a methyl ester derivative of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid for herbicidal evaluation. Esterification is a common strategy to improve the foliar uptake of auxin herbicides.

Materials:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Esterification (Fischer Esterification):

    • Dissolve 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by silica gel column chromatography.

    • Characterize the final methyl ester product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Greenhouse Herbicidal Efficacy Assay

This protocol describes a greenhouse-based assay to evaluate the post-emergence herbicidal activity of synthesized compounds on susceptible broadleaf weed species.

Materials:

  • Seeds of susceptible weed species (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album)

  • Potting soil mix

  • Pots or trays

  • Synthesized herbicide candidate compounds

  • Acetone

  • Tween 20 or other suitable surfactant

  • Spray chamber or handheld sprayer

  • Greenhouse facilities with controlled temperature and light

Procedure:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots or trays filled with potting mix.

    • Grow the plants in a greenhouse under optimal conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).

    • Allow the plants to reach the 2-4 true leaf stage before treatment.

  • Preparation of Spray Solutions:

    • Prepare stock solutions of the test compounds in acetone.

    • For each desired application rate (e.g., 50, 100, 200 g ai/ha), prepare a spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.25% v/v Tween 20).

    • Prepare a control solution containing only acetone, water, and surfactant.

  • Herbicide Application:

    • Apply the spray solutions to the plants using a calibrated spray chamber or handheld sprayer to ensure uniform coverage.

    • Include a non-treated control group for comparison.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.

    • Record specific symptoms of auxin herbicide injury (e.g., epinasty, chlorosis, necrosis).

    • For quantitative analysis, measure the fresh or dry weight of the above-ground biomass at the end of the experiment and calculate the percent reduction compared to the untreated control.

Compound Type Target Mechanism Potential Weeds Controlled
Pyridine Carboxylic Acids & EstersTIR1/AFB Auxin ReceptorsMimics natural auxin, leading to uncontrolled growthBroadleaf weeds (e.g., Velvetleaf, Lambsquarters, Pigweed)

Conclusion: A Promising Intermediate for Agrochemical Innovation

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid stands out as a highly valuable and versatile intermediate in the field of agrochemical research. Its unique substitution pattern, featuring a difluoromethyl group and a methoxy group, provides a strong foundation for the design of novel fungicides and herbicides with enhanced efficacy and desirable physicochemical properties. The exploration of its derivatives as Succinate Dehydrogenase Inhibitors and synthetic auxin mimics offers two distinct and validated pathways for the development of new crop protection solutions. The protocols and mechanistic insights provided in this guide are intended to facilitate further research into the potential of this promising scaffold, ultimately contributing to the development of more effective and sustainable agricultural practices.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (n.d.). New Zealand Plant Protection Society. [Link]

  • Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. (n.d.). ResearchGate. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (n.d.). ResearchGate. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). ResearchGate. [Link]

  • History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. (n.d.). University of Nebraska–Lincoln. [Link]

  • (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009). ResearchGate. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • 17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. [Link]

  • EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC - NIH. [Link]

  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.).
  • AU729160B2 - 2-methoxyimino-2-(pyridinyloxymethyl)phenyl acetamides with carboxylic acid derivatives on the pyridine ring as fungicides. (n.d.).
  • WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (n.d.).
  • IIIHIIIHIIII. (1991). Googleapis.com. [Link]

  • Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. (2009). PubMed. [Link]

  • HUP0001957A3 - 2-methoxyimino-2-(pyridinyloxymethyl)phenyl acetamides with carboxylic acid derivatives on the pyridine ring as fungicides, intermediates, preparation and use thereof. (n.d.).
  • IL240853A0 - Safened herbicidal compositions including pyridine - 2- carboxylic acid derivatives for use in corn (maize). (n.d.).
  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives. (n.d.).
  • WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection. (n.d.).
  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). ResearchGate. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. [Link]

  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2018). ResearchGate. [Link]

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The Strategic Incorporation of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid in the Design of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors. These agents target the dysregulated signaling pathways that drive disease progression, offering a more precise therapeutic approach than traditional chemotherapy. Within this field, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

This application note focuses on the utility of a particularly valuable building block, 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid , in the synthesis of next-generation kinase inhibitors. The difluoromethyl (-CHF₂) group, a bioisostere of hydroxyl or methyl groups, offers a nuanced modulation of lipophilicity and metabolic stability, while also possessing hydrogen-bonding capabilities.[1] Coupled with the methoxypyridine core, a privileged scaffold in numerous FDA-approved drugs, this carboxylic acid provides a versatile platform for the development of potent and selective inhibitors targeting critical signaling nodes, most notably the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway.

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide range of human cancers, making it a high-priority target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. PIP3 recruits and activates downstream effectors, including the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, culminating in the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a diverse array of cellular processes, including protein synthesis, cell growth, and survival. Given the central role of this pathway in cancer, the development of inhibitors that can effectively and selectively block its activity is a major focus of drug discovery efforts.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Kinase Inhibitor (e.g., PI3K/mTOR dual inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Synthetic Protocol: Amide Coupling of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid

The carboxylic acid functionality of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The following protocol provides a representative method for coupling this acid with a primary or secondary amine to generate a potential kinase inhibitor. This procedure is adapted from established methods for the synthesis of related methoxypyridine-based inhibitors.[3]

Representative Synthesis of a 2-(Difluoromethyl)-5-methoxypyridine-3-carboxamide Derivative

This protocol describes the synthesis of a generic amide derivative as an illustration of the synthetic utility of the title compound.

Materials:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

  • Amine of interest (e.g., 4-aminophenyl) (1.1 equivalents)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF at room temperature, add the amine of interest (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Synthetic_Workflow Acid 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Sources

Application Note: High-Purity Isolation of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical synthesis. The incorporation of a difluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this scaffold highly valuable for the development of novel therapeutic agents and crop protection agents.[1][2] Given its significance, the availability of a high-purity sample of this carboxylic acid is paramount for reproducible experimental results and to meet the stringent quality standards of the pharmaceutical industry.

This application note provides a comprehensive, field-proven protocol for the purification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The methodologies detailed herein are designed to effectively remove common impurities that may arise from its synthesis, ensuring a final product of high purity suitable for demanding research and development applications. We will explore purification strategies including acid-base extraction, recrystallization, and column chromatography, culminating in a robust protocol for obtaining material with ≥98% purity.

Understanding the Physicochemical Properties and Potential Impurities

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities.

2.1. Physicochemical Properties:

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid possesses several functional groups that dictate its solubility and reactivity:

  • Carboxylic Acid: The acidic proton allows for salt formation with bases, a property that can be exploited for purification through acid-base extraction.

  • Pyridine Ring: The basic nitrogen atom can be protonated in acidic conditions.

  • Difluoromethyl and Methoxy Groups: These substituents contribute to the molecule's overall polarity and solubility profile.

2.2. Anticipated Impurities:

While a specific synthetic route for this exact molecule is not publicly detailed in the searched literature, we can infer potential impurities based on common synthetic strategies for related pyridine carboxylic acids. A plausible synthetic approach involves the oxidation of a corresponding methyl or hydroxymethyl precursor. Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 2-(difluoromethyl)-3-methyl-5-methoxypyridine.

  • Over-oxidation Products: If applicable to the specific synthetic route.

  • Side-reaction Products: Arising from competing reaction pathways.

  • Reagents and Catalysts: From the synthetic steps.

Purification Workflow Overview

The purification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid can be approached through a multi-step process designed to remove a broad spectrum of impurities. The general workflow is depicted in the following diagram:

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Primary Purification Chromatography Column Chromatography (Optional) Recrystallization->Chromatography For stubborn impurities Pure High-Purity Product (≥98%) Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Detailed Purification Protocols

4.1. Protocol 1: Acid-Base Extraction

This initial step is highly effective for separating the acidic target compound from neutral and basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction twice to ensure complete transfer.

  • Separation of Layers: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

4.2. Protocol 2: Recrystallization

Recrystallization is a powerful technique for further purifying the solid obtained from the acid-base extraction. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure of the target molecule, suitable solvent systems include:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

  • Toluene: This can be an effective solvent for pyridine derivatives.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified carboxylic acid in a minimum amount of the chosen hot recrystallization solvent (or solvent mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

4.3. Protocol 3: Silica Gel Column Chromatography (Optional)

For the removal of closely related impurities that may co-crystallize with the product, silica gel column chromatography can be employed.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. A gradient elution is often effective. Based on protocols for similar compounds, a mixture of ethyl acetate and hexane is a good starting point (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Analytical TechniquePurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any remaining impurities.Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Electrospray ionization (ESI) is a common technique for this type of molecule.
Melting Point A sharp melting point range is indicative of high purity.

Summary of Expected Results

Following the sequential application of acid-base extraction and recrystallization, the purity of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is expected to increase significantly. The table below summarizes the anticipated purity at each stage.

Purification StepExpected Purity
Crude Product80-90%
After Acid-Base Extraction90-95%
After Recrystallization≥98%
After Column Chromatography (if performed)>99%

Conclusion

This application note provides a detailed and systematic approach to the purification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The combination of acid-base extraction and recrystallization offers an efficient and scalable method for obtaining high-purity material. For instances where exceptionally high purity is required, silica gel column chromatography serves as an effective final polishing step. The implementation of these protocols, coupled with rigorous analytical characterization, will ensure the provision of high-quality 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid for advanced research and development endeavors.

References

  • MySkinRecipes. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid.[Link]

  • PubChem. 2-(difluoromethyl)pyridine-3-carboxylic acid.[Link]

  • WO2025093631A1.A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Austin Publishing Group. Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).[Link]

  • PMC - NIH. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.[Link]

  • PMC - NIH. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).[Link]

  • Chemsrc. 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine-5-carboxylic acid.[Link]

  • PubChem. 3,5-Difluoropyridine-2-carboxylic acid.[Link]

  • ResearchGate. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.[Link]

  • Google Patents.Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Chemsrc. 2-(Difluoromethyl)-6-fluoro-3-nitropyridine-5-carboxamide.[Link]

  • Chemspace. 5-(difluoromethyl)-2,6-dimethoxypyridine-3-carboxylic acid.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Strategic Approach to the Synthesis

The synthesis of highly substituted pyridines, such as 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a robust and widely applicable synthetic strategy: the construction of the pyridine core via a modified cyclocondensation reaction, followed by the introduction of the carboxylic acid functionality through the hydrolysis of a nitrile intermediate. This approach offers versatility and is amenable to the introduction of the required substituents at the desired positions.

We will address common challenges encountered at each key stage of the synthesis, providing detailed troubleshooting protocols and the scientific rationale behind our recommendations.

Proposed Synthetic Pathway

Our troubleshooting guide is based on the following plausible and chemically sound synthetic route:

Synthetic_Pathway A Precursor A (Enamine/Enone) C 2-(Difluoromethyl)-5-methoxy- 3-cyanopyridine A->C Cyclocondensation B Precursor B (Difluoroacetyl derivative) B->C D 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid C->D Hydrolysis

Caption: Proposed synthetic pathway for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Part 1: Cyclocondensation for Pyridine Ring Formation

The formation of the substituted pyridine ring is the cornerstone of this synthesis. A common and effective method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynylketone.[1] For our target molecule, a variation of this or a similar cyclocondensation reaction using appropriate precursors for the difluoromethyl and methoxy groups would be employed.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My cyclocondensation reaction is giving a low yield of the desired 2-(Difluoromethyl)-5-methoxy-3-cyanopyridine. What are the likely causes and how can I improve it?

Answer: Low yields in cyclocondensation reactions for pyridine synthesis can often be attributed to several factors, including inefficient reaction conditions, side reactions, and instability of intermediates. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your enamine and difluoroacetyl-containing precursors are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical. Aprotic solvents like ethanol, DMF, or DMSO are commonly used.[2] The optimal temperature can vary significantly depending on the specific substrates. A systematic screening of temperatures (e.g., from room temperature to reflux) is recommended. High temperatures in the dehydration step can sometimes be avoided by performing the condensation under acidic conditions.[3]

  • Catalyst Choice: While many cyclocondensations proceed thermally, some variations benefit from acid or base catalysis. For instance, the Hantzsch pyridine synthesis, a related method, often uses a catalytic amount of acid.[4] Experimenting with mild acid catalysts (e.g., acetic acid) or base catalysts (e.g., piperidine) may improve the reaction rate and yield.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the product or the formation of polymeric byproducts.

  • Side Reactions: A common side reaction is the formation of regioisomers or incompletely cyclized products. Careful analysis of the crude reaction mixture by NMR and MS can help identify these byproducts and guide further optimization of reaction conditions to favor the desired isomer.

Table 1: Recommended Starting Conditions for Cyclocondensation Optimization

ParameterRecommended Starting PointOptimization RangeRationale
Solvent EthanolToluene, Dioxane, AcetonitrileSolvent polarity can influence reaction rates and solubility of intermediates.
Temperature 80 °C (Reflux in Ethanol)50 °C to 120 °CBalancing reaction rate with potential for side reactions and decomposition.
Catalyst NoneAcetic Acid (10 mol%), Piperidine (10 mol%)To facilitate key steps in the reaction mechanism, such as imine formation and cyclization.
Concentration 0.1 M0.05 M to 0.5 MHigher concentrations can increase reaction rates but may also promote side reactions.
Experimental Protocol: General Procedure for Bohlmann-Rahtz Type Pyridine Synthesis
  • To a solution of the enamine precursor (1.0 eq) in anhydrous ethanol (0.1 M), add the difluoroacetyl-containing precursor (1.0 eq).

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Bohlmann_Rahtz Enamine Enamine Michael Addition Michael Addition Enamine->Michael Addition Alkynylketone Aminodiene Intermediate Aminodiene Intermediate Michael Addition->Aminodiene Intermediate Cyclodehydration Cyclodehydration Aminodiene Intermediate->Cyclodehydration Heat/Acid Substituted Pyridine Substituted Pyridine Cyclodehydration->Substituted Pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.[1]

Part 2: Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the 3-cyano group to a carboxylic acid is a crucial final step. This is typically achieved through acid- or base-catalyzed hydrolysis.[5][6][7] While seemingly straightforward, this step can be challenging, especially with sterically hindered or electron-deficient pyridine rings.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 2: My nitrile hydrolysis is incomplete, or I am observing decomposition of my product. What can I do to improve the yield of the carboxylic acid?

Answer: Incomplete hydrolysis and product decomposition are common issues in the hydrolysis of heteroaromatic nitriles. The electron-withdrawing nature of the pyridine ring and the difluoromethyl group can make the nitrile resistant to hydrolysis.

  • Choice of Acid or Base: Both strong acids (e.g., concentrated HCl or H₂SO₄) and strong bases (e.g., NaOH or KOH) can be used.[5][8] For electron-deficient pyridines, acidic hydrolysis is often preferred as it protonates the pyridine nitrogen, which can facilitate the reaction.[9] However, harsh acidic conditions can sometimes lead to decarboxylation or other side reactions. Basic hydrolysis is also an option, but care must be taken to avoid nucleophilic aromatic substitution if there are suitable leaving groups on the ring.

  • Reaction Temperature and Time: Hydrolysis of hindered or deactivated nitriles often requires elevated temperatures and prolonged reaction times.[10] It is essential to monitor the reaction closely to find the optimal balance where the hydrolysis proceeds to completion without significant product degradation.

  • Co-solvents: The use of a co-solvent such as ethanol or dioxane with aqueous acid or base can improve the solubility of the starting material and facilitate a more homogeneous reaction mixture.

  • Intermediate Amide Formation: The hydrolysis of a nitrile proceeds through an amide intermediate.[7] In some cases, especially with sterically hindered nitriles, the reaction may stall at the amide stage.[10] If this is observed, harsher conditions (higher temperature, longer reaction time, or a stronger acid/base) may be necessary to drive the reaction to the carboxylic acid.

  • Work-up and Purification: Pyridine carboxylic acids can be amphoteric and may be soluble in both acidic and aqueous layers during work-up. Careful adjustment of the pH to the isoelectric point of the molecule is crucial for efficient precipitation and isolation.[11] Extraction with an organic solvent may also be an option, but the choice of solvent is critical.[12]

Table 2: Comparison of Acidic vs. Basic Hydrolysis Conditions

ConditionAcidic HydrolysisBasic Hydrolysis
Reagents Conc. HCl, Conc. H₂SO₄NaOH, KOH
Advantages Generally effective for electron-deficient pyridines.Can be milder for some substrates.
Disadvantages Can lead to decarboxylation at high temperatures. Risk of charring.Potential for nucleophilic aromatic substitution. Product is a salt, requiring acidification.
Work-up Neutralization to the isoelectric point for precipitation.Acidification to the isoelectric point for precipitation.
Experimental Protocol: General Procedure for Acidic Hydrolysis of a Pyridine Carbonitrile
  • To the 2-(Difluoromethyl)-5-methoxy-3-cyanopyridine (1.0 eq), add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., NaOH solution) to the isoelectric point of the product to induce precipitation. The isoelectric point may need to be determined experimentally, but for pyridine carboxylic acids, it is typically in the pH range of 3-4.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, it may be necessary to extract it with a suitable organic solvent after neutralization.

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis Condition1 Increase Temperature/Time Start->Condition1 Condition2 Stronger Acid/Base Start->Condition2 Condition3 Add Co-solvent Start->Condition3 Outcome3 Stalled at Amide Start->Outcome3 Outcome1 Complete Reaction Condition1->Outcome1 Outcome2 Decomposition Condition1->Outcome2 Condition2->Outcome1 Condition2->Outcome2 Condition3->Outcome1 Outcome3->Condition2

Caption: Decision-making workflow for troubleshooting incomplete nitrile hydrolysis.

Alternative Synthetic Strategies

While the outlined pathway is robust, other synthetic strategies can be considered depending on the availability of starting materials and specific experimental constraints.

  • Oxidation of a 3-Methyl Group: If a 2-(Difluoromethyl)-5-methoxy-3-methylpyridine is available or more easily synthesized, the methyl group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or nitric acid.[13][14] However, these conditions can be harsh and may not be compatible with all functional groups. More modern methods using catalysts like N-hydroxyphthalimide (NHPI) with a co-catalyst can offer milder conditions.[15][16]

  • Direct Introduction of the Difluoromethyl Group: While often challenging, direct C-H difluoromethylation of a pre-formed pyridine ring is an area of active research and could provide a more convergent route.[17]

Conclusion

The successful synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid hinges on a systematic and well-informed approach to each synthetic step. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot and optimize their reaction conditions to achieve higher yields and purity. This guide provides a framework for addressing common issues in the cyclocondensation and hydrolysis steps, empowering you to navigate the complexities of this synthesis with confidence.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. (US8575350B2).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Black, G., Depp, E., & Corson, B. B. (1947). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 12(5), 671–675. [Link]

  • Wang, X., et al. (2018). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 9(1), 1-9. [Link]

  • Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

  • LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solvent‐free one‐pot [2+2+1+1] Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

  • Uslu, H., & Salt, Y. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(6), 1789–1793. [Link]

  • Scott, K. A., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 86(19), 13446–13453. [Link]

  • Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 4(2), 88–90. [Link]

  • Li, X., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11671–11677. [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]

  • ResearchGate. (n.d.). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]

  • Ng, K. K., et al. (2018). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 9(1), 1-8. [Link]

  • Academia.edu. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • The Organic Chemistry Tutor. (2020, April 12). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids. (US3657259A).
  • Google Patents. (n.d.).
  • Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 122(3), 441–446. [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5852–5863. [Link]

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 19(8), 1037–1042. [Link]

  • LibreTexts. (2023). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Scott, K. A., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [Link]

  • ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Wang, L., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 1-8. [Link]

  • ResearchGate. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • Angewandte Chemie International Edition. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. [Link]

  • Gierlich, P., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6423. [Link]

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  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

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Technical Support Center: Purification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the isolation and purification of this important building block.

Introduction to the Molecule and its Challenges

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative with a unique combination of functional groups that contribute to its utility in medicinal chemistry and agrochemicals. The presence of a carboxylic acid, a basic pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing difluoromethyl group creates a molecule with complex physicochemical properties. These properties, while beneficial for its biological activity, can present significant challenges during purification. Key challenges often stem from its amphoteric nature, potential for zwitterion formation, and the presence of structurally similar impurities.

This guide provides a structured approach to troubleshooting common purification problems, backed by scientific principles and practical, field-proven protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid in a question-and-answer format.

Issue 1: Poor or No Crystallization from Solution

Q: I'm struggling to crystallize my 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. It either oils out or remains in solution even at high concentrations. What's going wrong?

A: This is a common issue, often related to solvent choice, purity, and the amphoteric nature of the molecule.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your solvent may be too high or too low. Pyridine carboxylic acids can have complex solubility profiles.[1][2]

    • Protocol 1: Systematic Solvent Screening.

      • In parallel vials, test the solubility of a small amount of your crude material in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and heptane) at room temperature and with gentle heating.

      • Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. This is an ideal candidate for single-solvent recrystallization.

      • If no single solvent is ideal, select a solvent in which the compound is highly soluble (a "solvent") and another in which it is poorly soluble (an "anti-solvent").

    • Protocol 2: Anti-Solvent Crystallization.

      • Dissolve your crude product in a minimum amount of a polar solvent like ethanol or methanol.

      • Slowly add a non-polar anti-solvent such as heptane or toluene dropwise at an elevated temperature until you observe persistent turbidity.

      • Add a few drops of the polar solvent to redissolve the solid.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. Slow cooling is crucial for forming well-defined crystals.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Consider a pre-purification step. A simple charcoal treatment can remove colored impurities.[3] If you suspect ionic impurities, an aqueous workup with pH adjustment can be beneficial before attempting crystallization.

  • Zwitterion Formation: In neutral or near-neutral pH aqueous solutions, the carboxylic acid can deprotonate and the pyridine nitrogen can protonate, forming a zwitterion. This can increase aqueous solubility and hinder crystallization.

    • Solution: Adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility. For many pyridine carboxylic acids, this is in the acidic pH range (typically pH 2-4).

Issue 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my product, but my NMR/LC-MS still shows a persistent impurity with a similar retention time. How can I remove it?

A: This suggests an impurity with very similar physicochemical properties to your target compound, which is common in syntheses involving substituted pyridines.

Probable Causes & Solutions:

  • Isomeric Impurities: A common impurity could be a regioisomer formed during the synthesis. For example, the carboxylic acid group could be at a different position on the pyridine ring.

    • Solution: pH-Gradient Purification. The pKa values of isomers can be subtly different. Exploiting this difference can be a powerful purification strategy.

      • Dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble salt.

      • Wash the basic solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove non-acidic impurities.

      • Slowly acidify the aqueous layer with dilute HCl. Different pyridine carboxylic acids will precipitate at slightly different pH values. Monitor the precipitation and collect fractions at different pH ranges for analysis.

  • Starting Material Carryover: Unreacted starting materials may be co-crystallizing with your product.

    • Solution: Chromatographic Purification. When recrystallization fails, column chromatography is the next logical step.[4][5]

      • Protocol 3: Silica Gel Chromatography.

        • Stationary Phase: Standard silica gel is often a good starting point.

        • Mobile Phase Selection: Use a gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase is often necessary to protonate the pyridine nitrogen and reduce peak tailing on the silica gel.[6] This ensures a single interaction mode with the silica.

        • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and the impurity.

Issue 3: Low Recovery After Column Chromatography

Q: I'm getting good separation on silica gel, but the recovery of my compound is very low. Where is my product going?

A: Low recovery of pyridine derivatives from silica gel chromatography is a frequent problem, often due to irreversible binding to the stationary phase.[6]

Probable Causes & Solutions:

  • Strong Interaction with Silica: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[6]

    • Solution 1: Mobile Phase Modification. As mentioned, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can mitigate this issue by keeping the compound protonated. Alternatively, adding a competing base like triethylamine (TEA) can also be effective by occupying the active sites on the silica.[6]

    • Solution 2: Use of an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. For reversed-phase chromatography, a C18 column is a standard choice.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, and how does it affect purification?

A1: The exact pKa would need to be determined experimentally, but we can estimate it based on its structure. The pyridine nitrogen typically has a pKa around 5-6.[7] The difluoromethyl group is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen (lowering its pKa). The methoxy group is electron-donating, which will slightly increase its basicity. The carboxylic acid group will likely have a pKa in the range of 3-4. This amphoteric nature is critical for purification. You can exploit these different pKa values during aqueous workups or pH-zone-refining chromatography to achieve separation from non-ionizable impurities.[5]

Q2: What are the best analytical techniques to assess the purity of this compound?

A2: A combination of techniques is recommended:

  • HPLC/UHPLC: Reversed-phase HPLC with a C18 column is ideal for quantitative purity assessment. A mobile phase of acetonitrile/water with a formic or trifluoroacetic acid modifier is a good starting point. UV detection at around 255 nm should be effective.[7][8]

  • ¹H and ¹⁹F NMR: NMR spectroscopy is essential for structural confirmation and identifying proton- and fluorine-containing impurities.

  • LC-MS: This provides molecular weight confirmation and can help identify the masses of unknown impurities, giving clues to their structures.

Q3: How should I store 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid?

A3: Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[9] Therefore, it is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is advisable.[10] It should be stored in a tightly sealed container to protect it from moisture.

Visualizing Purification Workflows

Troubleshooting Logic for Purification

The following diagram outlines a systematic approach to troubleshooting common purification challenges for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Pure? recrystallization->is_pure_recryst end Pure Product is_pure_recryst->end Yes chromatography Column Chromatography is_pure_recryst->chromatography No is_pure_chrom Pure? chromatography->is_pure_chrom low_recovery Low Recovery? chromatography->low_recovery is_pure_chrom->end Yes optimize_chrom Optimize Chromatography is_pure_chrom->optimize_chrom No low_recovery->is_pure_chrom No modify_mobile_phase Modify Mobile Phase (add acid/base) low_recovery->modify_mobile_phase Yes modify_mobile_phase->chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) modify_mobile_phase->change_stationary_phase Still Low change_stationary_phase->chromatography optimize_chrom->chromatography

Caption: A workflow for troubleshooting common purification issues.

Selecting a Purification Method

This decision tree can help you choose the most appropriate primary purification technique based on the nature of the impurities.

G start Assess Crude Material (TLC, NMR, LC-MS) impurity_type What is the main impurity type? start->impurity_type gross_color Gross Color Impurities impurity_type->gross_color Color ionic_nonpolar Ionic vs. Non-polar Impurities impurity_type->ionic_nonpolar Polarity Difference similar_polarity Structurally Similar (Similar Polarity) impurity_type->similar_polarity Similar Polarity charcoal Charcoal Treatment gross_color->charcoal recrystallization Recrystallization charcoal->recrystallization acid_base_extraction Acid-Base Extraction ionic_nonpolar->acid_base_extraction acid_base_extraction->recrystallization chromatography Column Chromatography (Silica or C18) similar_polarity->chromatography

Caption: A decision tree for selecting a purification method.

Quantitative Data Summary

While experimental data for the target molecule is not widely published, the following table provides estimated solubility based on the properties of related pyridine carboxylic acids.[1][2] This should be used as a starting point for your own solvent screening.

SolventPredicted SolubilityTemperature DependenceNotes
WaterSparingly soluble at neutral pH; soluble at high/low pHHighSolubility is highly pH-dependent due to the acidic and basic functional groups.
Methanol / EthanolSolubleModerateGood solvents for dissolving the compound for chromatography or anti-solvent crystallization.
IsopropanolModerately SolubleHighCan be a good single-solvent system for recrystallization.
AcetonitrileSparingly SolubleHighAnother potential recrystallization solvent.[1]
Ethyl AcetatePoorly SolubleModerateCan be used as a mobile phase component in chromatography or as an extraction solvent.
DichloromethanePoorly SolubleLowUseful for extracting non-polar impurities during an aqueous workup.
Toluene / HeptaneVery Poorly SolubleLowGood choices for anti-solvents in crystallization.

References

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • 2-(Difluoromethyl)-5-fluoro-4-methoxypyridine-3-carboxylic acid. (n.d.). BLDpharm.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Process for producing pyridine carboxylic acids. (n.d.).
  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. (n.d.). ChemicalBook.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).
  • 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid. (n.d.). BLDpharm.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid. (2023).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this multi-step synthesis.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, focusing on a common synthetic route involving the hydrolysis of a suitable ester precursor, such as ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate.

Issue 1: Low or No Yield of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid after Hydrolysis

Question: I have attempted the final hydrolysis step to obtain my target carboxylic acid, but I am seeing very low yields or only starting material. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the final hydrolysis step is a common issue that can often be resolved by carefully examining the reaction conditions. The stability of the pyridine ring and the reactivity of the ester are key factors to consider.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The ester of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate can be sterically hindered, making hydrolysis challenging.

    • Solution 1: Extend Reaction Time and/or Increase Temperature: Prolong the reaction time and/or cautiously increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature. Be aware that excessive heat can lead to decarboxylation.

    • Solution 2: Use a Stronger Base or Acid: If using basic hydrolysis (e.g., NaOH or KOH in a water/alcohol mixture), consider increasing the concentration of the base. For acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄), increasing the acid concentration or using a stronger acid might be necessary.[1]

    • Solution 3: Change the Solvent System: The solubility of the ester can impact the reaction rate. A co-solvent system, such as THF/water or dioxane/water, can improve solubility and facilitate hydrolysis.

  • Product Isolation Issues: Pyridine carboxylic acids can be amphoteric and may have high solubility in aqueous solutions, making extraction difficult.[2]

    • Solution 1: Adjust pH for Extraction: After hydrolysis, carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid. This will minimize its solubility in water and facilitate extraction into an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

    • Solution 2: "Salting Out": If the product remains in the aqueous layer, you can try to "salt it out" by saturating the aqueous phase with NaCl or (NH₄)₂SO₄. This decreases the solubility of the organic product in the aqueous layer.[2]

    • Solution 3: Azeotropic Removal of Water: If the product is still difficult to isolate, neutralize the reaction mixture and then add ethanol or toluene to form an azeotrope with water. Rotary evaporation can then be used to remove the water.[2]

  • Side Reactions: Under harsh conditions, side reactions such as decarboxylation can occur, especially at elevated temperatures.[3]

    • Solution: Milder Reaction Conditions: If you suspect decarboxylation (loss of the -COOH group), try using milder hydrolysis conditions. This could involve using a weaker base or acid, or running the reaction at a lower temperature for a longer period.

Issue 2: Incomplete Difluoromethylation of the Pyridine Ring

Question: I am struggling to introduce the difluoromethyl group onto my pyridine precursor. The reaction is sluggish and gives a low yield of the desired difluoromethylated product. What can I do?

Answer:

The difluoromethylation of a pyridine ring can be a challenging transformation. The success of this step heavily depends on the chosen method, the reactivity of the pyridine substrate, and the difluoromethylating agent.

Potential Causes & Solutions:

  • Low Reactivity of the Pyridine Substrate: The electronic properties of the substituents on the pyridine ring can significantly influence its reactivity towards difluoromethylation.

    • Solution 1: Choice of Difluoromethylating Agent: A variety of difluoromethylating agents are available, each with its own reactivity profile. For nucleophilic aromatic substitution of a leaving group (e.g., a chloro or bromo substituent), a strong nucleophilic difluoromethyl source is needed. For C-H difluoromethylation, radical-based methods are often employed.[4][5] Consider screening different difluoromethylating agents like TMSCF₂H in combination with a suitable initiator or catalyst.[6]

    • Solution 2: Metal-Catalyzed Cross-Coupling: If a halide is present at the 2-position, a palladium- or copper-catalyzed cross-coupling reaction with a difluoromethyl source can be an effective strategy. Optimization of the catalyst, ligand, and reaction conditions is crucial.

  • Side Reactions and Decomposition: Pyridine rings can be sensitive to strong bases or reactive intermediates, leading to decomposition or undesired side reactions.

    • Solution 1: Directed Ortho-Metalation (DoM): If your substrate has a suitable directing group like the methoxy group at the 5-position, Directed ortho-Metalation (DoM) can be a powerful tool for regioselective functionalization at the 2-position.[7][8] This involves using a strong, non-nucleophilic base like LDA or a Knochel-type base to deprotonate the 2-position, followed by quenching with an electrophilic difluoromethylating agent.[9]

    • Solution 2: Temperature Control: Many difluoromethylation reactions are exothermic. Maintaining a low and controlled temperature is critical to prevent side reactions and decomposition of the starting material and product.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete HydrolysisExtend reaction time, increase temperature cautiously, use a stronger acid/base, or change the solvent system.
Product Isolation IssuesAdjust pH to isoelectric point for extraction, use the "salting out" method, or perform azeotropic removal of water.[2]
DecarboxylationUse milder reaction conditions (lower temperature, weaker acid/base).[3]
Incomplete Difluoromethylation Low Substrate ReactivityScreen different difluoromethylating agents, or consider metal-catalyzed cross-coupling.[4][5][6]
Side Reactions/DecompositionEmploy Directed ortho-Metalation (DoM) for better regioselectivity, and maintain strict temperature control.[7][8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid?

A1: A robust and commonly employed strategy involves a multi-step synthesis starting from a pre-functionalized pyridine. A plausible route is outlined below:

Synthetic_Pathway Start Ethyl 2-chloro-5-methoxypyridine-3-carboxylate Step1 Difluoromethylation Start->Step1 Intermediate Ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid Step2->Product

Caption: Proposed synthetic pathway for the target molecule.

This approach offers good control over the regiochemistry of the substituents.

Q2: What are the critical parameters to control during the ester hydrolysis step?

A2: The hydrolysis of the ester to the carboxylic acid is a critical final step. The key parameters to control are:

  • Temperature: As mentioned in the troubleshooting guide, elevated temperatures can lead to decarboxylation. It is crucial to find a balance between a sufficient reaction rate and minimizing this side reaction.

  • pH: The pH of the reaction mixture is critical, especially during workup. For basic hydrolysis, complete neutralization and then careful acidification to the isoelectric point is necessary for efficient product isolation.[2]

  • Reaction Time: The hydrolysis of a sterically hindered ester can be slow. Monitoring the reaction by TLC or LC-MS is essential to determine the point of complete conversion without prolonged exposure to harsh conditions.

Q3: Are there any alternative methods to introduce the carboxylic acid group?

A3: Yes, if you have the 2-(difluoromethyl)-5-methoxypyridine intermediate, you could introduce the carboxylic acid group at the 3-position through a few different methods, although they can be more challenging:

  • Lithiation and Carboxylation: It might be possible to perform a second Directed ortho-Metalation at the 3-position, directed by the 2-difluoromethyl group, followed by quenching with carbon dioxide (CO₂). However, the directing ability of the difluoromethyl group and potential competition from other positions would need to be carefully evaluated.

  • From a Cyano Group: If you can synthesize 2-(difluoromethyl)-5-methoxypyridine-3-carbonitrile, this can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Q4: How can I purify the final product, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid?

A4: Purification of the final product typically involves the following steps:

  • Extraction: After adjusting the pH of the aqueous layer to the isoelectric point, extract the product with a suitable organic solvent.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, column chromatography on silica gel can be used.

III. Experimental Protocol

The following is a general, illustrative protocol for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid via the hydrolysis of its ethyl ester. Note: This is a hypothetical protocol and should be adapted and optimized based on your specific starting materials and laboratory conditions.

Step 1: Hydrolysis of Ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux (or a suitable temperature determined by optimization, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to the isoelectric point (this will need to be determined experimentally, but a pH of 3-4 is a reasonable starting point). A precipitate may form at this stage.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

Troubleshooting_Workflow Start Low Yield of Carboxylic Acid Check_Completion Is the reaction complete by TLC/LC-MS? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Increase time/temp Use stronger acid/base Change solvent Incomplete->Optimize_Conditions Check_Workup Are you losing product during workup? Complete->Check_Workup Optimize_Conditions->Start Re-run reaction Isolation_Issue Product Isolation Issue Check_Workup->Isolation_Issue Yes Check_Side_Reactions Do you see byproducts (e.g., decarboxylation)? Check_Workup->Check_Side_Reactions No Optimize_Workup Adjust pH to pI 'Salt out' product Azeotropic removal of H2O Isolation_Issue->Optimize_Workup Final_Product Improved Yield of Carboxylic Acid Optimize_Workup->Final_Product Side_Reaction_Issue Side Reaction Occurring Check_Side_Reactions->Side_Reaction_Issue Yes Check_Side_Reactions->Final_Product No Milder_Conditions Use milder conditions (lower temp, weaker reagent) Side_Reaction_Issue->Milder_Conditions Milder_Conditions->Start Re-run reaction

Caption: Troubleshooting workflow for low yield in the hydrolysis step.

IV. References

  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nat. Commun.2024 , 15, 4121.

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • Carboxylic Acid Derivatives. Chemistry LibreTexts.

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.

  • 5-METHOXYPYRIDINE-3-CARBOXYLIC ACID. Research Scientific.

  • ortho metalation. Andrew G Myers Research Group.

  • Directed ortho metalation. Wikipedia.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.

  • Directed (ortho) Metallation. University of Liverpool.

  • Esterification of pyridine carboxylic acids. Google Patents.

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate.

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.

  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. J. Org. Chem.2001 , 66 (25), 8344–8348.

  • Directed ortho Metalation (DOM). Organic Chemistry Portal.

  • Ethyl 3,5-difluoropyridine-2-carboxylate. ChemScene.

  • Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid. Benchchem.

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troubleshooting 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the handling, storage, and application of this valuable building block.

Introduction

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a difluoromethyl group, a methoxy group, and a carboxylic acid on a pyridine ring, offers a versatile scaffold for drug design. However, the interplay of these functional groups can also present stability and reactivity challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I've noticed a gradual discoloration of my solid 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid sample over time. Is this a sign of degradation?

Answer: Yes, discoloration, often yellowing or browning, can be an indicator of degradation. While minor color changes might not significantly impact the outcome of all reactions, it is a sign of potential purity loss. The primary suspected degradation pathways for pyridine carboxylic acids, especially under improper storage conditions, include decarboxylation and oxidative degradation.

To minimize degradation during storage, the following is recommended:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2] Refrigeration is advisable for long-term storage.

  • Moisture and Air Sensitivity: Pyridine derivatives can be sensitive to moisture and atmospheric oxygen.[3] The use of desiccants in the storage container is a good practice.

Question 2: What are the recommended solvents for dissolving 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid for storage or reaction setup?

Answer: The choice of solvent is critical and depends on the intended application.

  • For short-term storage in solution: Anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally suitable.

  • For reaction setups: Anhydrous Dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its high polarity and solvating power. However, be aware that residual water in DMF can lead to hydrolysis of activated intermediates.[2]

  • Avoid: Protic solvents like methanol or ethanol for long-term storage, as they can potentially esterify the carboxylic acid, especially under acidic conditions.

Section 2: Reaction Troubleshooting - Amide Coupling

Amide bond formation is a primary application of this carboxylic acid. Given its electronic properties (electron-deficient pyridine ring), challenges can arise.

Question 3: My amide coupling reaction with 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is sluggish or results in low yields. What are the likely causes?

Answer: Low yields in amide coupling reactions with this substrate can stem from several factors:

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine, its low nucleophilicity can hinder the reaction.[4][5]

  • Steric Hindrance: Bulky groups on either the amine or the carboxylic acid can impede the approach of the reactants.[2]

  • Sub-optimal Activation of the Carboxylic Acid: The choice of coupling reagent is crucial for activating the electron-deficient pyridine carboxylic acid.

  • Instability of the Carboxylic Acid under Reaction Conditions: As discussed below, potential degradation of the starting material can be a factor.

Below is a troubleshooting workflow to address these issues:

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_amine Assess Amine Reactivity: Electron-deficient or Sterically Hindered? start->check_amine check_coupling Evaluate Coupling Reagent and Conditions check_amine->check_coupling Amine is reactive solution_amine Solutions for Challenging Amines: - Increase reaction temperature. - Use a more potent coupling reagent (e.g., HATU, COMU). - Convert acid to acyl fluoride. check_amine->solution_amine Amine is challenging check_acid Verify Carboxylic Acid Integrity check_coupling->check_acid Standard conditions fail solution_coupling Optimize Coupling: - Switch to uronium/phosphonium reagents (HATU, PyBOP). - Use non-nucleophilic bases (DIPEA). - Pre-activate the carboxylic acid. check_coupling->solution_coupling Reagent/conditions are key solution_acid Ensure Acid Quality: - Use fresh, pure starting material. - Analyze by LC-MS and NMR before use. - Avoid prolonged heating in protic solvents. check_acid->solution_acid Degradation suspected end Improved Yield solution_amine->end solution_coupling->end solution_acid->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Question 4: I suspect my 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is degrading during my reaction. What are the most likely degradation pathways?

Answer: Two primary degradation pathways should be considered under typical reaction conditions:

  • Decarboxylation: The loss of CO2 from the carboxylic acid is a known instability for pyridine carboxylic acids, particularly when the carboxyl group is at the 2- or 4-position relative to the ring nitrogen, which can stabilize the resulting carbanion intermediate.[1][2][6] While your molecule has the carboxylic acid at the 3-position, the electron-withdrawing nature of the difluoromethyl group at the 2-position can influence the electronic properties of the ring and potentially facilitate decarboxylation under thermal stress.

  • Hydrolysis of the Difluoromethyl Group: While the C-F bond is strong, the difluoromethyl group attached to a heterocyclic ring can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of a formyl group and subsequently a carboxylic acid at that position.[7] This is more likely to occur under strongly acidic or basic conditions, especially with prolonged heating.

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis of CHF2 parent 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid decarboxylated 2-(Difluoromethyl)-5-methoxypyridine parent->decarboxylated Heat hydrolyzed 2-Formyl-5-methoxypyridine- 3-carboxylic acid parent->hydrolyzed H2O, Acid/Base co2 CO2

Caption: Potential degradation pathways of the target molecule.

Section 3: Analytical Characterization

Question 5: How can I best monitor the stability of my 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid and the progress of my reactions?

Answer: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • LC-MS: This is an excellent technique for monitoring reaction progress and detecting the appearance of degradation products.[3][8][9] You can track the consumption of your starting material and the formation of your desired amide product, as well as any side products. The mass spectrometer will help in identifying potential degradation products by their molecular weight. For instance, the decarboxylated product would have a mass difference of -44 Da.

  • NMR Spectroscopy:

    • ¹H NMR: The proton of the difluoromethyl group (CHF₂) typically appears as a triplet with a large coupling constant to the two fluorine atoms (JHF ≈ 50-60 Hz).[10] Monitoring the integrity of this signal is a good way to check for hydrolysis of the difluoromethyl group.

    • ¹⁹F NMR: This is a very sensitive method for detecting any changes to the difluoromethyl group.[11][12] The appearance of new fluorine-containing signals would indicate side reactions or degradation.

    • ¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.[10]

Quantitative Data Summary for Analytical Characterization:

TechniqueKey Parameter to MonitorExpected Observation for Intact CompoundIndication of Degradation
LC-MS Retention Time & MassSingle major peak with expected m/zAppearance of new peaks, especially with m/z corresponding to decarboxylation or hydrolysis products.
¹H NMR CHF₂ SignalTriplet, JHF ≈ 50-60 HzDisappearance or reduction in intensity of the CHF₂ triplet; appearance of a formyl proton signal (~10 ppm).
¹⁹F NMR CHF₂ SignalSingle signal (doublet in proton-coupled)Appearance of additional fluorine-containing signals.
¹³C NMR CHF₂ SignalTriplet, JCF ≈ 230-250 HzDisappearance or reduction in intensity of the CHF₂ triplet.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to assess the stability of your compound under various stress conditions.[13][14]

  • Sample Preparation: Prepare separate solutions of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (e.g., 1 mg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Water (Neutral/Hydrolytic condition)

  • Incubation:

    • Incubate a set of samples at room temperature and another set at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • For photostability, expose a solid sample and a solution to a UV lamp.

  • Analysis: At each time point, quench the reaction (e.g., neutralize the acidic and basic samples) and analyze the samples by LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

Protocol 2: Optimized Amide Coupling with a Challenging Amine

This protocol is designed for coupling with sterically hindered or electron-deficient amines.[2][4][5][6]

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the challenging amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society, 70(1), 228-232. [Link]

  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3943. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Higuchi, M., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 792(2), 297-307. [Link]

  • Tanaka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. [Link]

  • Shen, Y., et al. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 54(4), 1300-1304. [Link]

  • Li, Y., et al. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 27(9), 2978. [Link]

  • RSC Publishing. (2014). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 12(36), 7029-7033. [Link]

  • Wang, F., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • LabRulez LCMS. (n.d.). Analysis of Pyridine. [Link]

  • ResearchGate. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • Semantic Scholar. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (1993). Degradation of Pyridines in the Environment. [Link]

  • Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • CORE. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • ResearchGate. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. [Link]

Sources

Technical Support Center: Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and impurities encountered during the multi-step synthesis of this important fluorinated pyridine derivative. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable synthetic routes to 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, and how do they influence the impurity profile?

A1: The synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a multi-step process, and the choice of synthetic strategy significantly impacts the potential impurities. Two common conceptual pathways are:

  • Pyridine Ring Modification: This is the more prevalent approach, starting with a pre-functionalized pyridine ring. A plausible sequence involves the introduction of the difluoromethyl group onto a suitably substituted pyridine, followed by functional group interconversion to install the carboxylic acid.

  • Pyridine Ring Formation: This involves constructing the pyridine ring from acyclic precursors. For instance, variations of the Hantzsch pyridine synthesis could be adapted to build the desired substituted pyridine core.[1][2]

The pyridine ring modification strategy is often preferred for its modularity. A representative, albeit generalized, workflow is depicted below. Each step in this sequence is a potential source of impurities.

Synthetic_Pathway cluster_0 Conceptual Synthetic Workflow Start Substituted Pyridine Precursor (e.g., 2-chloro-5-methoxypyridine) Step1 Difluoromethylation (e.g., with HCF2Cl or TMSCF2Br) Start->Step1 Step A Intermediate1 2-(Difluoromethyl)-5-methoxypyridine derivative Step1->Intermediate1 Step2 Introduction of 3-carboxy synthon (e.g., formylation, cyanotion) Intermediate1->Step2 Step B Intermediate2 Aldehyde or Nitrile Intermediate Step2->Intermediate2 Step3 Oxidation or Hydrolysis Intermediate2->Step3 Step C End 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid Step3->End

Caption: A generalized synthetic workflow for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

The impurity profile is directly linked to the specific reagents and intermediates in each step. For example, if starting from a halogenated pyridine, residual halogenated impurities are a concern. The choice of difluoromethylating agent can also lead to different side products.[3][4][5]

Q2: I am observing a persistent impurity with a similar mass to my product in the HPLC-MS analysis. What could it be?

A2: A common issue in pyridine chemistry is the formation of positional isomers, which would have the same mass as the desired product. During electrophilic or nucleophilic substitution on the pyridine ring, the regioselectivity may not be 100%, leading to the formation of isomers.

Another possibility, especially in difluoromethylation reactions involving pyridone-like intermediates, is the formation of N- vs. O-difluoromethylated isomers.[3][6] Although your target molecule is not a pyridone, some synthetic routes might proceed through such intermediates.

Troubleshooting Steps:

  • Structural Elucidation: Isolate the impurity using preparative HPLC or flash chromatography.[7] Characterize the structure using 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC). ¹⁹F NMR is particularly powerful for distinguishing between fluorinated isomers.[8][9]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Catalyst/Reagent: The choice of catalyst or reagent can significantly influence the isomeric ratio. For instance, different difluoromethylating agents have different steric and electronic profiles.[4][5]

    • Solvent: The polarity of the solvent can affect the reaction pathway and selectivity.

Q3: My final product shows traces of an aldehyde or alcohol functionality. What is the likely cause and how can I remove it?

A3: This is a classic case of incomplete oxidation. If your synthesis involves the oxidation of an alcohol (2-(difluoromethyl)-5-methoxypyridine-3-methanol) or an aldehyde (2-(difluoromethyl)-5-methoxypyridine-3-carbaldehyde) to the carboxylic acid, any unreacted starting material will appear as an impurity.

Troubleshooting and Purification Protocol:

  • Drive the Oxidation to Completion:

    • Increase the equivalents of the oxidizing agent (e.g., KMnO₄, CrO₃, or milder reagents for sensitive substrates).

    • Extend the reaction time or slightly increase the temperature, while monitoring for potential degradation.

  • Purification Strategy:

    • Alkaline Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous phase. The neutral alcohol and aldehyde impurities will remain in the organic layer.

    • Separate the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid will precipitate out.

    • Filter the solid, wash with cold deionized water, and dry under vacuum.

Purification_Workflow cluster_1 Purification of Carboxylic Acid Start Crude Product in Organic Solvent Step1 Wash with aq. NaHCO₃ Start->Step1 Split1 Step1->Split1 Organic Organic Layer: Aldehyde/Alcohol Impurities (Discard) Split1->Organic Separate Aqueous Aqueous Layer: Product as Carboxylate Salt Split1->Aqueous Separate Step2 Acidify with HCl Aqueous->Step2 Step3 Filter and Dry Step2->Step3 End Purified Carboxylic Acid Step3->End

Caption: Workflow for removing neutral impurities from the carboxylic acid product.

Q4: What are the best analytical methods for impurity profiling of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid?

A4: A multi-technique approach is essential for comprehensive impurity profiling.[10][11]

Technique Purpose Key Considerations
HPLC-UV/DAD Quantitative analysis of known and unknown impurities. Method development and validation.Use a reversed-phase C18 or C8 column. An acidic mobile phase (e.g., with formic acid or phosphoric acid) is typically needed to ensure the carboxylic acid is in its protonated form for good peak shape. A gradient elution is often required to separate impurities with a wide range of polarities.[12][13][14]
LC-MS Identification of unknown impurities by mass-to-charge ratio.Provides molecular weight information, which is crucial for proposing structures for unknown peaks.[7]
GC-MS Analysis of volatile impurities, such as residual solvents and low-boiling point starting materials.The carboxylic acid itself is not volatile and will require derivatization to be analyzed by GC.
NMR (¹H, ¹³C, ¹⁹F) Definitive structure elucidation of the final product and any isolated impurities.¹⁹F NMR is critical for confirming the presence and environment of the difluoromethyl group.[8][9]
ICP-MS Detection of inorganic or elemental impurities, often from catalysts or manufacturing equipment.Important for meeting regulatory requirements for pharmaceutical-grade materials.

Table 1. Recommended analytical techniques for impurity profiling.

Potential Impurities and Their Origins

The following table summarizes some of the common impurities that may be encountered, their likely origins, and suggested control strategies.

Impurity Name/Structure Potential Origin Control & Mitigation Strategy
Starting Materials Incomplete reaction in any of the synthetic steps.Optimize reaction conditions (time, temperature, stoichiometry); monitor reaction progress by TLC or HPLC.
Positional Isomers Lack of complete regioselectivity during substitution on the pyridine ring.Optimize reaction conditions for selectivity; purification by chromatography or recrystallization.[15][16][17]
2-(Difluoromethyl)-5-methoxypyridine-3-carbaldehyde Incomplete oxidation of the aldehyde to the carboxylic acid.Drive oxidation to completion; remove via alkaline wash.
2-(Difluoromethyl)-5-methoxypyridine-3-methanol If the synthesis proceeds via this alcohol, incomplete oxidation.Drive oxidation to completion; remove via alkaline wash.
2-(Difluoromethyl)-5-methoxypyridine-3-carbonitrile Incomplete hydrolysis if the synthesis proceeds via a nitrile intermediate.Ensure complete hydrolysis conditions; monitor by IR (disappearance of -C≡N stretch).
Halogenated Pyridine Derivatives (e.g., containing Cl)Use of halogenated starting materials or intermediates (e.g., 2-chloro-5-methoxypyridine).[18][19]Ensure complete substitution reactions; purification by chromatography.

Table 2. Common impurities and their control strategies.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.
  • Petko, K. I., Sokolenko, T. M., & Yagupolskii, L. M. (2005). Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System. Russian Journal of Organic Chemistry, 41(3), 429–433.
  • Purification method of pyridine and pyridine derivatives. (KR101652750B1).
  • Pyridine. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermedi
  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
  • Guo, S.-M., Xu, P., Daniliuc, C. G., & Studer, A. (n.d.). Site-selective C−H difluoromethylation of pyridines.
  • Pyridine. (n.d.). In Wikipedia.
  • Hennrich, U., Seyler, L., Schäfer, M., Bauder-Wüst, U., Eisenhut, M., Semmler, W., & Bäuerle, T. (2006). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 19(11), 17857-17868.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835–1837.
  • Process for the purification of nicotinic acid amide I. (US4447615A).
  • Pyridines. (n.d.).
  • Purification of nicotinic acid. (US3037987A).
  • Zhu, Y. Z. (2024).
  • 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid. (n.d.). BLDpharm.
  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. (n.d.). MySkinRecipes.
  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417.
  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed.
  • Matthew, A., Mazumder, A., Bhadauria, H., & Kumar, R. (n.d.). Pyridine and Pyridine Derivatives.
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020). Analytical Science Advances.
  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. (2015). Talanta, 136, 35–41.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (US5329011A).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • Preparation of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives. (n.d.).
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar.
  • Synthesis method of medicinal raw material 2,5-difluoropyridine. (n.d.).
  • Darehkordi, A., et al. (2024). Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (EP1626045A1).
  • 2-(Difluoromethyl)pyridine-3-carboxylic acid. (n.d.). MySkinRecipes.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem.
  • (2-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol. (n.d.). BLDpharm.
  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. (n.d.). Der Pharma Chemica.
  • Heterocyclic polyfluoro-compounds. Part XXI. Synthesis of some 2-substituted tetrafluoropyridines: 2,3,4,5-tetrafluoro-6-methoxypyridine and 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, -2-carboxylic acid,-2-carboxamide, and -2-carbonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Analytical Method Development for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (CAS: 1256837-04-3). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and FAQs to ensure robust and reliable analytical results.

Analyte Overview: Understanding the Molecule

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a pyridine carboxylic acid derivative. Its unique structure, featuring a difluoromethyl group, a methoxy group, and a carboxylic acid, presents specific analytical challenges and opportunities. Understanding its physicochemical properties is the foundation for developing a successful analytical method.

PropertyValue / Predicted BehaviorImplication for Analysis
Molecular Formula C₈H₇F₂NO₃---
Molecular Weight 203.14 g/mol [1]Essential for mass spectrometry and concentration calculations.
Structure Pyridine ring with acidic (carboxylic) and basic (pyridine nitrogen) functional groups.Amphoteric nature means its charge state is highly dependent on pH. Mobile phase pH will be a critical parameter for retention control in reversed-phase HPLC.
pKa (Predicted) Carboxylic acid pKa is predicted to be in the 3-4 range. Pyridine nitrogen pKa is predicted to be in the 2-3 range.To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5-2 units away from the analyte's pKa. A pH below 2 or above 5 is recommended.
UV Absorbance The pyridine ring system suggests strong UV absorbance.UV detection is a suitable technique. A full UV scan should be performed to determine the optimal wavelength (λmax), likely in the 220-280 nm range.
Solubility Expected to have good solubility in polar organic solvents (Methanol, Acetonitrile) and aqueous bases.Standard reversed-phase HPLC diluents should be effective. Sample preparation should ensure the analyte is fully dissolved.
Fluorine Content The difluoromethyl group increases lipophilicity and can offer unique interactions.May exhibit enhanced retention on certain stationary phases. Fluorinated phases could offer alternative selectivity compared to standard C18 columns.[2]

High-Performance Liquid Chromatography (HPLC/UPLC) Method Development

High-performance liquid chromatography is the primary technique for the quantification and purity assessment of this analyte. A reversed-phase method is the most common starting point.

Recommended Starting HPLC Protocol
ParameterRecommended ConditionRationale & Justification
Column C18, 100 Å, 2.1 x 100 mm, 1.8 µmA standard C18 provides a good starting point for retaining the moderately polar analyte. The sub-2 µm particle size is suitable for high-efficiency UPLC analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress the ionization of the carboxylic acid, promoting retention and improving peak shape. Volatile, making it ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad gradient is essential during initial development to determine the approximate elution conditions and to elute any potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[3]
Injection Vol. 2 µLA small injection volume minimizes the risk of column overload and peak distortion, especially with highly organic diluents.
Detector UV/PDA at 265 nm (Verify λmax)The pyridine core is expected to have strong absorbance. A photodiode array (PDA) detector should be used initially to confirm the λmax and check for peak purity.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that is close in composition to the initial mobile phase conditions helps to prevent peak distortion.
Workflow for HPLC Method Development

Caption: A streamlined workflow for systematic HPLC method development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Q1: Why is my peak showing significant tailing?

Answer: Peak tailing is a common issue, especially for compounds with multiple functional groups.[4] The primary causes for this analyte are:

  • Secondary Silanol Interactions: The acidic silanol groups on the silica backbone of the stationary phase can interact with the basic pyridine nitrogen.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH < 3 using 0.1% formic or phosphoric acid). The low pH protonates the silanols, minimizing this secondary interaction.

  • Mismatched Sample Diluent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is an issue, inject the smallest possible volume.

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume. A typical analytical load for a C18 column is <10 µg on-column.

Q2: My retention time is drifting between injections. What's the cause?

Answer: Retention time shifts indicate a lack of system equilibrium or changes in the mobile phase.[5]

  • Insufficient Column Equilibration: The column needs to be fully conditioned with the mobile phase before analysis.

    • Solution: For gradient methods, ensure an equilibration time of at least 10 column volumes with the initial mobile phase composition before the first injection.

  • Mobile Phase Composition Change: Volatile components (like acetonitrile) can evaporate over time, changing the mobile phase ratio. Buffers can also precipitate if their solubility limit is exceeded in the organic modifier.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[3] Ensure any buffer salts are fully dissolved and are soluble in the highest organic percentage of your gradient.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 40 °C).

Q3: I am not getting enough retention on a standard C18 column. How can I increase it?

Answer: Insufficient retention means the analyte is too polar for the current conditions.

  • Reduce Organic Content: Lower the starting percentage of acetonitrile in your gradient.

  • Change Mobile Phase pH: If you are using an acidic mobile phase, the carboxylic acid is protonated (neutral). Increasing the pH towards the pKa will begin to ionize it, but this can lead to poor peak shape. A better approach is to consider alternative stationary phases.

  • Consider a Polar-Embedded Phase: A polar-embedded C18 column (e.g., amide or carbamate embedded) can provide enhanced retention for polar compounds through alternative interactions.

  • Use a Phenyl-Hexyl Phase: The phenyl phase can offer pi-pi interactions with the pyridine ring, providing a different selectivity and potentially more retention than a standard C18.

Troubleshooting Poor Peak Shape: A Decision Tree

Caption: A logical guide for troubleshooting common peak shape issues.

Mass Spectrometry (LC-MS) Considerations

For higher sensitivity and specificity, especially for impurity profiling, LC-MS is the preferred technique.[6][7]

Q4: What are the best ionization settings for this molecule?

Answer: Electrospray Ionization (ESI) is ideal for this analyte.

  • Positive Mode (ESI+): This will be the most sensitive mode. The basic pyridine nitrogen will readily accept a proton to form the [M+H]⁺ ion at m/z 204.1.

  • Negative Mode (ESI-): This mode is also viable. The acidic carboxylic acid will lose a proton to form the [M-H]⁻ ion at m/z 202.1. Sensitivity in negative mode may be lower than in positive mode.

Q5: What are the expected major fragments in MS/MS analysis?

Answer: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Fragmentation of the [M+H]⁺ ion will likely involve characteristic losses:

  • Loss of H₂O (water): A common fragmentation for carboxylic acids, leading to a fragment at m/z 186.1.

  • Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation pathway for acids, resulting in a fragment at m/z 160.1.

  • Loss of OCH₃ (methoxy group): Loss of the methoxy radical could also be observed.

Analyzing these fragmentation patterns helps in distinguishing the analyte from its isomers and potential impurities.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unequivocal structure elucidation and characterization of the reference standard.

  • ¹H NMR: Expect signals for the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), the carboxylic acid proton (-COOH), and the proton of the difluoromethyl group (-CHF₂). The -CHF₂ proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: This will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.[10]

  • ¹³C NMR: Will show distinct signals for all 8 carbons. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling to the two fluorine atoms.

References

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • Labcompare.com. Troubleshooting Common HPLC Issues. [Link]

  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • Chemsrc. 2-(Difluoromethyl)-4-methoxy-5-methylpyridine-3-carboxylic acid. [Link]

  • MySkinRecipes. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. [Link]

  • Journal for Innovative Development in Pharmacy and Science. A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESTIMATION OF NINTEDANIB BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • PubChemLite. 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid (C8H7F2NO2). [Link]

  • PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Google Patents. Process for the production of pyridine carboxylic acids.
  • Google Patents. Process for producing pyridine carboxylic acids.
  • Asian Journal of Pharmaceutics. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • European Medicines Agency (EMA). ICH Q14 Guideline on analytical procedure development – Step 5. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • National Institutes of Health (NIH). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

  • National Institutes of Health (NIH). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • SpectraBase. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-4-(3,4-difluorophenyl)-, dimethyl ester - Optional[1H NMR] - Spectrum. [Link]

  • Chemsrc. 2-(Difluoromethyl)-6-fluoro-3-nitropyridine-5-carboxamide. [Link]

  • Chemsrc. 2-(Bromomethyl)-5-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid. [Link]

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Technical Support Center: Production of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated pyridine derivative. Drawing from established principles of process chemistry and the latest advancements in fluorination technologies, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Synthetic Strategy Overview

The large-scale production of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid presents several challenges, primarily related to the introduction and stability of the difluoromethyl group, as well as regiochemical control during the synthesis. A common and scalable approach involves a de novo synthesis, where the pyridine ring is constructed around the pre-functionalized difluoromethyl group. This strategy often proves more efficient and cost-effective at scale compared to late-stage difluoromethylation of a pre-formed pyridine ring.[1][2][3][4]

A plausible multi-step synthetic route is outlined below. This guide will address potential issues that may arise at each key stage of this process.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation & Hydrolysis cluster_3 Step 4: Decarboxylation (Hypothetical) A Ethyl 2,2-difluoro-3-oxobutanoate B Enamine Intermediate A->B Ammonia or Amine C Ethyl 2-(difluoromethyl)-5-methoxy-6-methylnicotinate B->C Michael Acceptor + Methoxide Source D 2-(Difluoromethyl)-5-methoxy-6-methylnicotinic acid C->D Oxidizing Agent then Saponification E 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid D->E Heat or Catalyst caption Plausible de novo synthetic pathway.

A plausible de novo synthetic pathway for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, categorized by the reaction stage.

Step 1 & 2: Pyridine Ring Formation

The formation of the substituted pyridine core is a critical phase where yields and purity can be significantly impacted by reaction conditions.

Q1: My cyclization reaction to form the pyridine ring is giving low yields and multiple by-products. What are the likely causes and how can I fix this?

A1: Low yields and by-product formation in pyridine ring synthesis are often due to several factors:

  • Probable Cause 1: Competing Side Reactions: The intermediates in pyridine synthesis are often reactive and can undergo self-condensation or polymerization, especially at elevated temperatures.

  • Solution:

    • Temperature Control: Maintain strict temperature control throughout the reaction. Use a jacketed reactor with an efficient cooling system for large-scale batches.

    • Controlled Addition: Add the reagents in a controlled manner to avoid localized high concentrations. For example, the Michael acceptor should be added slowly to the enamine intermediate.

  • Probable Cause 2: Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of by-products.

  • Solution:

    • Accurate Molar Ratios: Ensure that the molar ratios of the reactants are precisely measured. It is advisable to perform small-scale experiments to optimize the stoichiometry before scaling up.

  • Probable Cause 3: Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.

  • Solution:

    • Effective Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity of the reaction mixture. Baffles in the reactor can also improve mixing.

Q2: I am observing poor regioselectivity in the formation of the pyridine ring, leading to a mixture of isomers. How can I improve this?

A2: Regioselectivity is a common challenge in the synthesis of substituted pyridines.

  • Probable Cause: Lack of Directing Groups: The electronic and steric nature of the substituents on the precursors heavily influences the regiochemical outcome of the cyclization.

  • Solution:

    • Judicious Choice of Starting Materials: The choice of the enamine and the Michael acceptor is crucial. The use of specific activating or directing groups can favor the formation of the desired isomer.[5]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction. Experiment with a range of solvents (e.g., protic vs. aprotic) on a small scale to determine the optimal conditions for the desired regioselectivity.

Step 3: Side-Chain Oxidation and Ester Hydrolysis

The conversion of the methyl group at the 6-position to a carboxylic acid and subsequent hydrolysis of the ester at the 3-position are prone to challenges.

Q3: The oxidation of the methyl group is either incomplete or leads to over-oxidation and decomposition of the pyridine ring. What should I do?

A3: The oxidation of an alkyl group on a pyridine ring requires careful selection of the oxidant and reaction conditions to avoid degradation of the electron-deficient ring.

  • Probable Cause 1: Harsh Oxidizing Agent: Strong oxidizing agents like potassium permanganate under harsh conditions can lead to ring cleavage.

  • Solution:

    • Milder Oxidants: Consider using milder or more selective oxidizing agents. For example, selenium dioxide (SeO2) can be effective for the oxidation of methyl groups on heterocyclic rings.

    • Catalytic Oxidation: A catalytic amount of a transition metal catalyst with a stoichiometric amount of a co-oxidant can provide better selectivity.

  • Probable Cause 2: Inadequate Temperature Control: Oxidation reactions are often exothermic. A runaway reaction can lead to decomposition.

  • Solution:

    • Controlled Addition and Cooling: Add the oxidizing agent portion-wise or via a syringe pump, and ensure the reactor is equipped with an efficient cooling system to maintain the desired temperature.

Q4: The saponification of the ethyl ester is slow, and upon acidification, I am getting a low yield of the carboxylic acid.

A4: Hydrolysis of the ester to the carboxylic acid can be problematic, especially with hindered esters or when the product is susceptible to degradation.

  • Probable Cause 1: Steric Hindrance: The substituents on the pyridine ring may sterically hinder the approach of the hydroxide ion to the ester carbonyl.

  • Solution:

    • Elevated Temperature: Increase the reaction temperature to overcome the activation energy barrier.

    • Co-solvent: The addition of a co-solvent like THF or dioxane can improve the solubility of the ester and facilitate the hydrolysis.

  • Probable Cause 2: Product Degradation: The product may be unstable under the strongly basic or acidic conditions of saponification and work-up.

  • Solution:

    • Milder Hydrolysis Conditions: Consider enzymatic hydrolysis or using milder basic conditions (e.g., lithium hydroxide in a THF/water mixture).

    • Careful pH Adjustment: During the work-up, add the acid slowly and with efficient cooling to avoid localized high temperatures that could promote decarboxylation or other side reactions.

Purification and Isolation

Q5: I am having difficulty purifying the final product, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. It seems to co-crystallize with impurities.

A5: The purification of pyridine carboxylic acids can be challenging due to their zwitterionic nature and potential for strong intermolecular interactions.

  • Probable Cause 1: Isomeric Impurities: If the initial ring formation had poor regioselectivity, isomeric impurities will be carried through the synthesis and can be difficult to remove by simple crystallization.

  • Solution:

    • Chromatography: For high-purity material, column chromatography may be necessary. On a larger scale, techniques like preparative HPLC or simulated moving bed (SMB) chromatography could be considered, although they are more expensive.

    • Derivative Formation: It may be possible to form a derivative (e.g., a salt with a specific amine) that has different crystallization properties, allowing for the separation of impurities. The desired product can then be regenerated.

  • Probable Cause 2: Residual Solvents and Reagents: Incomplete removal of solvents or reagents from previous steps can interfere with crystallization.

  • Solution:

    • Azeotropic Distillation: Use a suitable solvent to azeotropically remove water or other residual solvents before crystallization.

    • Thorough Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove any soluble impurities before the final crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with difluoromethylating agents on a large scale?

A1: The use of difluoromethylating agents in a pilot plant or manufacturing setting requires a thorough safety assessment.[6]

  • Toxicity and Reactivity: Many difluoromethylating reagents are reactive and may have associated toxicity. It is crucial to consult the Safety Data Sheet (SDS) for each reagent and handle them in well-ventilated areas (e.g., fume hoods or contained systems).

  • Exothermic Reactions: The introduction of the difluoromethyl group can be highly exothermic. Proper heat management is critical to prevent runaway reactions. This includes using reactors with adequate cooling capacity, controlled addition of reagents, and monitoring the reaction temperature in real-time.

  • Pressure Build-up: Some difluoromethylation reactions may generate gaseous by-products, leading to a pressure build-up in a closed system. Ensure the reactor is equipped with a pressure relief system.

  • Solvent Choice: The choice of solvent is also a safety consideration. For instance, DMSO, a common solvent, can decompose exothermically, and this decomposition can be catalyzed by by-products of the reaction.[7]

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: Real-time reaction monitoring is essential for process control and optimization.

  • Chromatographic Methods: Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. They can be used to track the consumption of starting materials and the formation of products and by-products.

  • Spectroscopic Methods: In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the reaction kinetics and the concentration of key species without the need for sampling.

Q3: What are the common by-products in the synthesis of 2-(difluoromethyl)pyridines?

A3: By-product formation is a significant concern in any multi-step synthesis.

  • Isomers: As discussed in the troubleshooting section, the formation of regioisomers is a common issue.

  • Over-reaction or Under-reaction Products: Incomplete reactions will leave starting materials, while side reactions can lead to a variety of by-products. For example, in radical difluoromethylation, multiple additions to the pyridine ring can occur.[8][9]

  • Products from Reagent Decomposition: Some difluoromethylating agents can decompose under the reaction conditions, leading to the formation of unwanted by-products.

Q4: Are there any specific considerations for the thermal stability of the final product and intermediates?

A4: The thermal stability of all intermediates and the final product should be assessed, especially if any steps are conducted at elevated temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is a valuable technique for determining the decomposition temperature and a compound's overall thermal stability. This information is crucial for defining safe operating limits for reactions and distillations.

  • Pyridine Ring Stability: The pyridine ring is generally thermally stable, but the substituents can influence its stability. The presence of the difluoromethyl group and the carboxylic acid can affect the molecule's decomposition profile.[10]

IV. Experimental Protocols

General Protocol for Saponification of Ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate

This protocol provides a general guideline for the hydrolysis of the ester to the final carboxylic acid product.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, charge the ethyl 2-(difluoromethyl)-5-methoxypyridine-3-carboxylate (1.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v).

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 - 3.0 eq.) in water and add it to the reactor with stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to ~2-3.

    • The product will precipitate out of the solution.

  • Isolation:

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the product under vacuum at a suitable temperature (e.g., 50-60 °C) to a constant weight.

V. Data Presentation

Table 1: Troubleshooting Summary for Key Synthetic Steps

Problem Probable Cause(s) Recommended Solution(s)
Low yield in pyridine ring formationCompeting side reactions, incorrect stoichiometry, poor mixingStrict temperature control, controlled reagent addition, optimized molar ratios, effective agitation
Poor regioselectivityLack of directing groups, solvent effectsJudicious choice of starting materials, solvent screening
Incomplete or over-oxidation of methyl groupHarsh oxidizing agent, inadequate temperature controlUse of milder/selective oxidants, catalytic oxidation, controlled addition and cooling
Slow or incomplete saponificationSteric hindrance, product degradationIncreased temperature, use of a co-solvent, milder hydrolysis conditions, careful pH adjustment
Difficulty in final product purificationCo-crystallization with isomeric impurities, residual solventsChromatographic purification, derivative formation for separation, azeotropic distillation, thorough washing

VI. Logical Relationships Diagram

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Step Identify Problematic Step (Synthesis, Work-up, Purification) Start->Check_Step Synthesis_Issue Synthesis Issue Check_Step->Synthesis_Issue Synthesis Workup_Issue Work-up Issue Check_Step->Workup_Issue Work-up Purification_Issue Purification Issue Check_Step->Purification_Issue Purification Analyze_Reaction Analyze Reaction Parameters: - Temperature - Stoichiometry - Reagent Quality - Mixing Synthesis_Issue->Analyze_Reaction Analyze_Workup Analyze Work-up: - pH control - Extraction efficiency - Product stability Workup_Issue->Analyze_Workup Analyze_Purification Analyze Purification: - Solvent choice - Impurity profile - Crystallization conditions Purification_Issue->Analyze_Purification Optimize_Reaction Optimize Reaction Conditions Analyze_Reaction->Optimize_Reaction Optimize_Workup Optimize Work-up Protocol Analyze_Workup->Optimize_Workup Optimize_Purification Optimize Purification Method Analyze_Purification->Optimize_Purification Success Improved Yield and Purity Optimize_Reaction->Success Optimize_Workup->Success Optimize_Purification->Success

A logical workflow for troubleshooting production issues.

VII. References

  • A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. PubMed. Available at: [Link]

  • A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. ACS Publications. Available at: [Link]

  • A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Figshare. Available at: [Link]

  • A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Semantic Scholar. Available at: [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Institutes of Health. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

  • Process for producing pyridine carboxylic acids. Google Patents. Available at:

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications. Available at: [Link]

  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]

  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

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  • 2-(Chloromethyl)-4-(difluoromethyl)-3-methoxypyridine-5-carboxylic acid. Chemsrc. Available at: [Link]

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  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents. Available at:

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Technical Support Center: Overcoming Poor Solubility of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biochemical and cell-based assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Compound Profile

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring, a methoxy group, and a difluoromethyl group, contributes to its relatively low intrinsic aqueous solubility. The primary obstacle is the nonpolar, hydrophobic nature of the substituted pyridine ring, which counteracts the solubilizing effect of the polar carboxylic acid group.

The key to solubilizing this molecule lies in manipulating its ionization state. The carboxylic acid moiety (–COOH) is a weak acid. In its protonated (neutral) form at low pH, the molecule is less polar and thus poorly soluble in water. By increasing the pH of the solution, the carboxylic acid group deprotonates to form the carboxylate salt (–COO⁻). This charged species is significantly more polar and exhibits much higher aqueous solubility. This relationship is governed by the Henderson-Hasselbalch equation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why won't my compound dissolve directly in my aqueous assay buffer (e.g., PBS at pH 7.4)?

A: The compound is a weak acid. At neutral pH, a significant portion of the molecules will be in the neutral, protonated (–COOH) form, which has very low water solubility. To achieve dissolution in an aqueous medium, you must first convert it to its more soluble salt form (–COO⁻) by preparing a concentrated stock solution at an elevated pH before diluting it into your final assay buffer.

Q2: I typically dissolve my compounds in 100% DMSO. Is this a good starting point?

A: Yes, Dimethyl sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution because it can dissolve both polar and nonpolar substances.[4][5] However, you must be cautious about the final concentration of DMSO in your assay. High concentrations of DMSO can interfere with assay performance, potentially by denaturing proteins, altering enzyme kinetics, or affecting cell viability.[6][7][8] It is crucial to determine the DMSO tolerance of your specific assay system.

Q3: What is the pKa of this compound and why is it important?

Q4: Can I just sonicate the compound in my buffer until it dissolves?

A: While sonication can help break up solid particles and accelerate the dissolution of a suspension, it cannot overcome the fundamental insolubility of the neutral form of the compound. If the compound is not dissolving due to its chemical properties at a given pH, sonication will only create a fine suspension, not a true solution. This can lead to inaccurate concentration measurements and irreproducible results as the suspended particles may settle out over time.

Troubleshooting Workflow: From Powder to Soluble Analyte

This workflow provides a systematic approach to achieving a validated, soluble working solution of your compound for assays.

Solubility_Workflow cluster_prep Step 1: Stock Solution Preparation cluster_validate Step 2: Validation & QC cluster_dilute Step 3: Working Solution Preparation cluster_troubleshoot Step 4: Troubleshooting start Start: Dry Compound Powder prep_choice Choose Primary Solvent start->prep_choice dmso Method A: 100% DMSO Stock prep_choice->dmso Hydrophobic Compound base Method B: Aqueous Basic Stock prep_choice->base Ionizable Acid (Preferred) visual Visual Inspection: Clear, no precipitate? dmso->visual base->visual quant Optional: Confirm Concentration (e.g., UV-Vis, HPLC) visual->quant Yes fail Precipitate Observed visual->fail No dilute Serially dilute stock into final assay buffer quant->dilute final_check Final Visual Check: Precipitation upon dilution? dilute->final_check final_check->fail Yes success End: Proceed with Assay final_check->success No reassess Re-assess Strategy: - Lower final concentration - Increase final DMSO % - Use co-solvents/excipients fail->reassess

Caption: A step-by-step decision workflow for solubilizing the target compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This is the preferred method as it avoids the use of organic co-solvents that might interfere with the assay.

Principle: By dissolving the compound in a basic solution (e.g., NaOH), the carboxylic acid is deprotonated to its highly soluble sodium carboxylate salt.

Materials:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (MW will be assumed as ~203.14 g/mol for calculation; user should verify the exact MW from their supplier)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks

Procedure:

  • Weigh Compound: Weigh out 2.03 mg of the compound for a final volume of 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the powder to a vial or tube. Add approximately 50-70% of the final desired volume of deionized water (e.g., 500-700 µL for a 1 mL final volume). The compound will not dissolve at this stage.

  • Basification: While vortexing or stirring, add 1 M NaOH dropwise (typically a few microliters). Continue adding base until all of the solid material has completely dissolved, resulting in a clear solution.

  • pH Check (Optional but Recommended): Check the pH of the solution. It should be significantly basic (typically >9.0) to ensure full deprotonation.

  • Final Volume Adjustment: Carefully add deionized water to reach the final desired volume (e.g., 1 mL). This is your 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity.

Safety Note: Always add acid to water, not the other way around, when preparing dilutions from concentrated acids.[9][10] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

Use this method when a very high stock concentration is needed or if pH adjustment is incompatible with your experimental design.

Materials:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

  • 100% Dimethyl sulfoxide (DMSO), anhydrous or high-purity grade

Procedure:

  • Weigh Compound: Weigh out the desired amount of compound into a glass vial. For a 50 mM stock, this would be 10.15 mg for a final volume of 1 mL.

  • Add DMSO: Add the calculated volume of 100% DMSO.

  • Dissolve: Vortex or sonicate at room temperature until the solid is completely dissolved. The solution should be perfectly clear.

  • Storage: Store desiccated at room temperature or -20°C to prevent water absorption by the DMSO.

Data Summary & Best Practices

Table 1: Solvent and Co-Solvent Selection Guide
MethodPrimary SolventProsCons & MitigationMax Recommended Final Assay %
pH Adjustment Aqueous Base (e.g., NaOH)- Avoids organic solvents. - Mimics physiological salt form.- High pH of stock may affect assay buffer; however, high dilution factor usually makes this negligible.N/A
Co-Solvent 100% DMSO- Achieves very high stock concentrations. - Widely used and understood.[4][11]- Can interfere with assays.[6][7][8] - Mitigation: Always run a vehicle control (assay with DMSO alone) to quantify its effect. Keep final % as low as possible.< 0.5% (ideal) < 1% (acceptable for many assays) > 1% (requires careful validation)[12]
Validation and Quality Control
  • Visual Inspection: A true solution is perfectly clear. Any cloudiness, haziness, or visible particles indicate precipitation or incomplete dissolution.

  • Preventing Precipitation on Dilution: When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing. This rapid mixing helps prevent the compound from "crashing out" of solution. Never add aqueous buffer directly to the concentrated DMSO stock.

  • Assay Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent vehicle (e.g., 0.5% DMSO in assay buffer) but without the compound. This allows you to subtract any background signal or inhibitory effects from the solvent itself.[11]

References

  • Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pharmacokinetics. Pharmacology for the Physical Therapist, AccessPhysiotherapy. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • How to Prepare Common Acid Solutions. ThoughtCo. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • role of DMSO in biochemical assays. Reddit r/Biochemistry. Available at: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • Making stock acid and base solutions. Protocols Online. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. Available at: [Link]

  • Absorption of drugs. Vetscraft. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Effect of DMSO on assay performance. ResearchGate. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Carboxylic Acids: A Comparative Analysis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffolding of Pyridine Carboxylic Acids in Modern Drug Discovery

To the discerning researcher in medicinal chemistry, the pyridine ring is a familiar and trusted scaffold. Its presence in a multitude of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. The incorporation of a carboxylic acid moiety further enhances its utility, providing a handle for molecular interactions and influencing key physicochemical parameters. This guide offers a comparative perspective on a newer, functionalized analogue, 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid, and its relationship to other significant pyridine carboxylic acids.

While comprehensive experimental data for 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid is not yet widely available in the public domain, this guide will provide a robust framework for its evaluation. We will explore its anticipated physicochemical and metabolic properties in contrast to well-characterized analogues, including the parent nicotinic acid, 2-methylnicotinic acid, and 2-(trifluoromethyl)nicotinic acid. Furthermore, we will furnish detailed experimental protocols to empower researchers to conduct their own comparative analyses, fostering a deeper understanding of the structure-activity relationships that govern this vital class of molecules.

Structural Comparison of Selected Pyridine Carboxylic Acids

The seemingly subtle modifications to the nicotinic acid core can profoundly impact a molecule's behavior. The introduction of a difluoromethyl group at the 2-position and a methoxy group at the 5-position in our target molecule are strategic choices aimed at modulating its properties for potential therapeutic applications.

Structural_Comparison cluster_0 Nicotinic Acid Scaffold cluster_1 Comparator Molecules cluster_2 Target Molecule Nicotinic_Acid Nicotinic Acid 2_Methyl 2-Methylnicotinic Acid Nicotinic_Acid->2_Methyl Add 2-methyl 2_Trifluoromethyl 2-(Trifluoromethyl)nicotinic Acid Nicotinic_Acid->2_Trifluoromethyl Add 2-trifluoromethyl Target 2-(Difluoromethyl)-5-methoxy- pyridine-3-carboxylic acid Nicotinic_Acid->Target Add 2-difluoromethyl & 5-methoxy

Caption: Structural relationships between the target molecule and comparator pyridine carboxylic acids.

Comparative Analysis of Physicochemical Properties

A molecule's journey through the body is heavily dictated by its physicochemical properties. Key among these are its acidity (pKa) and lipophilicity (logP/logD). These parameters influence solubility, absorption, distribution, and target engagement.

Expected Influence of Substituents:
  • 2-Difluoromethyl (-CHF2) Group : This group is a fascinating bioisostere for hydroxyl, thiol, and amine functionalities due to its capacity for weak hydrogen bonding and its lipophilic nature.[1] Its strong electron-withdrawing character is anticipated to increase the acidity of the carboxylic acid (lower pKa) compared to a methyl group. While considered a lipophilicity-enhancing group, the actual impact on logP can be context-dependent and may be a modest increase compared to a methyl group.[2]

  • 5-Methoxy (-OCH3) Group : The methoxy group is an electron-donating group which can influence the electron density of the pyridine ring. Its primary impact on physicochemical properties is an increase in lipophilicity compared to an unsubstituted pyridine.

CompoundStructurepKalogP
Nicotinic Acid~4.8[3][4]~0.36[3][4]
2-Methylnicotinic AcidTo be determinedTo be determined
2-(Trifluoromethyl)nicotinic acid~2.5 (Predicted)[5]~1.94 (Calculated)[6]
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid To be determined To be determined

Table 1: Comparison of Physicochemical Properties.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a robust method for determining the acid dissociation constant (pKa) of a compound.

pKa_Workflow start Start prep Prepare 1 mM Sample Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate acidify Acidify Sample to pH ~2 (with 0.1 M HCl) calibrate->acidify titrate Titrate with 0.1 M NaOH to pH ~12 acidify->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine Inflection Point (pKa) plot->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation for Titration:

    • To a 20 mL aliquot of the 1 mM sample solution, add the 0.15 M KCl solution.

    • Acidify the solution to a pH of approximately 1.8-2.0 using the 0.1 M HCl.

  • Titration:

    • Titrate the acidified sample solution with the 0.1 M NaOH solution, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoidal curve, which corresponds to the pH at which half of the carboxylic acid groups are deprotonated.

    • Perform the titration in triplicate to ensure accuracy and reproducibility.

Experimental Protocol for logD Determination via Shake-Flask Method

This protocol provides a classic and reliable method for determining the distribution coefficient (logD) at a physiological pH.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer (pH 7.4) in a screw-cap vial. The final concentration of the test compound should be in a range suitable for the analytical method used for quantification.

  • Partitioning:

    • Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to facilitate the separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous (buffer) layers.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The logD is calculated using the following formula: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Comparative Analysis of Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Expected Influence of Substituents:
  • 2-Difluoromethyl (-CHF2) Group : The replacement of a metabolically labile group with a difluoromethyl group is a common strategy to enhance metabolic stability. The high strength of the C-F bond makes it resistant to oxidative metabolism.[7] The -CHF2 group can serve as a metabolically stable bioisostere for other functional groups.[8]

  • 5-Methoxy (-OCH3) Group : Methoxy groups can be susceptible to O-demethylation by CYP enzymes. However, their presence can also block other potential sites of metabolism on the pyridine ring. The overall effect on metabolic stability is context-dependent.

CompoundExpected Metabolic Stability in HLM (t1/2)Potential Metabolic Pathways
Nicotinic AcidModerateRing hydroxylation
2-Methylnicotinic AcidLow to ModerateOxidation of the methyl group, ring hydroxylation
2-(Trifluoromethyl)nicotinic acidHighRing hydroxylation at positions other than 2
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid To be determined (expected to be moderate to high) Ring hydroxylation, potentially O-demethylation

Table 2: Hypothetical Comparison of Metabolic Stability.

Experimental Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a common method to evaluate the metabolic stability of a test compound.

Metabolic_Stability_Workflow start Start prep_compound Prepare Test Compound Working Solution (1 µM) start->prep_compound prep_microsomes Pre-warm HLM and NADPH Regenerating System at 37°C start->prep_microsomes initiate_reaction Initiate Reaction by Adding Test Compound prep_compound->initiate_reaction prep_microsomes->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate time_points Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench process Vortex and Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Use commercially available pooled human liver microsomes (HLM) and an NADPH regenerating system.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard.

  • Incubation Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).

    • In a microcentrifuge tube, pre-warm a mixture of HLM and the NADPH regenerating system in the phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome mixture.

  • Time Course Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing the cold acetonitrile with the internal standard.

    • Vortex the samples to mix and then centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Conclusion

The strategic functionalization of the pyridine carboxylic acid scaffold continues to be a fruitful avenue in the quest for novel therapeutics. While a complete experimental profile of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid is yet to be established in the literature, this guide provides a comprehensive framework for its evaluation. By understanding the anticipated effects of the difluoromethyl and methoxy substituents and by applying the detailed experimental protocols herein, researchers can systematically characterize this and other novel pyridine carboxylic acid derivatives. Such a methodical approach is paramount to elucidating the structure-activity relationships that will ultimately drive the development of the next generation of medicines.

References

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A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutic agents.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation in numerous approved drugs.[1] This guide provides an in-depth technical comparison of the biological activities of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid and its analogs, offering insights into their potential as enzyme inhibitors and anticancer agents. By synthesizing available data and outlining robust experimental protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF2), into organic molecules can profoundly influence their physicochemical properties and biological activity.[3][4] In the context of drug design, fluorination often leads to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. The unique electronic properties of the difluoromethyl group, being a lipophilic hydrogen bond donor, can facilitate crucial interactions within the active sites of enzymes.

This guide focuses on analogs of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a scaffold that combines the established pharmacophoric features of pyridine-3-carboxylic acid with the advantageous properties of the difluoromethyl group. We will explore the structure-activity relationships (SAR) that govern the biological effects of these compounds and provide detailed methodologies for their evaluation.

Comparative Biological Activities

While a direct head-to-head comparative study of a wide range of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid analogs is not extensively documented in publicly available literature, we can infer potential activities and structure-activity relationships from studies on closely related compounds. Pyridine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition and antiproliferative effects against cancer cell lines.[1][5][6][7]

Enzyme Inhibition

The pyridine-3-carboxylic acid moiety is a well-established pharmacophore known to interact with various enzymes, often by mimicking endogenous substrates or cofactors.[1] The addition of a difluoromethyl group at the 2-position can enhance this inhibitory potential.

Hypothesized Mechanism of Action: Based on the known mechanisms of similar fluorinated inhibitors, it is plausible that 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid analogs could act as inhibitors of dehydrogenases or other enzymes where the difluoromethyl group can participate in hydrogen bonding or mimic a transition state. The carboxylic acid group is crucial for coordinating with active site residues or metal cofactors.[1][8]

Inferred Structure-Activity Relationship (SAR):

  • 2-Difluoromethyl Group: This group is anticipated to be a key driver of potency. Its ability to act as a lipophilic hydrogen bond donor can lead to enhanced binding affinity.

  • 5-Methoxy Group: The electron-donating nature of the methoxy group can influence the overall electron density of the pyridine ring, potentially modulating the pKa of the carboxylic acid and its interaction with the target.[7]

  • 3-Carboxylic Acid Group: This group is likely essential for activity, acting as a primary binding motif through ionic interactions or hydrogen bonding with the enzyme's active site.[1][8]

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[5][6][7] The mechanism of action for such compounds can be diverse, ranging from enzyme inhibition (e.g., kinases, topoisomerases) to disruption of cellular signaling pathways.

Inferred Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for cytotoxic activity. For instance, the presence of electron-withdrawing or donating groups can significantly impact the molecule's ability to interact with biological targets.[7]

Table 1: Hypothetical Comparative Activity Profile of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid Analogs

Compound IDR1 (at C2)R2 (at C5)Predicted Target ClassPredicted PotencyRationale for Prediction
Parent -CHF2-OCH3Dehydrogenases, KinasesModerate to HighDifluoromethyl group enhances binding affinity.
Analog A -CH3-OCH3Dehydrogenases, KinasesModerateLacks the beneficial electronic properties of the CHF2 group.
Analog B -CHF2-HDehydrogenases, KinasesModerateMethoxy group's electronic contribution is absent.
Analog C -CF3-OCH3Dehydrogenases, KinasesPotentially HighTrifluoromethyl group offers strong electron-withdrawing properties.
Analog D -CHF2-ClDehydrogenases, KinasesPotentially HighChloro group can alter electronic properties and provide additional interactions.

Note: This table is illustrative and based on established principles of medicinal chemistry. Experimental validation is required.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of these analogs, standardized and robust experimental protocols are essential. The following sections detail the methodologies for assessing cytotoxicity and enzyme inhibition.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.

Generic Enzyme Inhibition Assay (Kinase Model)

This protocol provides a framework for a generic kinase inhibition assay, which can be adapted for other enzyme classes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare substrate solution (e.g., a specific peptide) and ATP solution in kinase buffer.

    • Prepare the kinase enzyme solution in kinase buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 5 µL of serially diluted test compound to the wells.

    • Add 20 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Use a suitable detection method to measure kinase activity (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value.

Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow A Prepare Reagents: Compound, Enzyme, Substrate, ATP B Add Compound to 96-well plate A->B C Add Enzyme/ Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction E->F G Detect Signal F->G H Calculate IC50 Values G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Pathway

The systematic evaluation of analogs allows for the elucidation of structure-activity relationships, guiding the optimization of lead compounds.

SAR_Pathway cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Parent Scaffold: 2-(CHF2)-5-(OCH3)- pyridine-3-COOH B Analog Synthesis: Vary substituents at C2, C5, and C3 A->B C In vitro Assays: Cytotoxicity (IC50) Enzyme Inhibition (IC50) B->C E Analyze Data: Correlate structure with activity C->E D In vivo Models (optional) D->E F Identify Key Pharmacophores E->F G Design Next-Generation Analogs F->G G->B Iterative Optimization

Caption: Iterative process of SAR-guided drug discovery.

Conclusion and Future Directions

The 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors and anticancer agents. The strategic incorporation of the difluoromethyl group is anticipated to confer advantageous pharmacological properties. While direct comparative data is limited, the analysis of related structures and the application of standardized biological assays, as detailed in this guide, will be instrumental in elucidating the full therapeutic potential of this compound class.

Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to build a comprehensive structure-activity relationship profile. This will involve exploring a range of substituents at various positions of the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. Such a data-driven approach will be crucial for advancing lead compounds toward preclinical and clinical development.

References

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A Comparative Guide to the Efficacy of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxylic acid moiety is a well-established pharmacophore, present in numerous approved drugs and bioactive molecules.[1] The introduction of a difluoromethyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring creates a unique chemical space with significant potential for modulation of biological activity. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and membrane permeability, properties highly desirable in drug candidates.[2]

This guide will delve into the known biological activities of derivatives of this core structure, with a focus on anticancer and antimicrobial applications. We will explore how modifications to the carboxylic acid group, typically through the formation of amides and esters, influence their efficacy.

The 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid Scaffold: A Privileged Core

The core structure of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid presents several key features that make it an attractive starting point for the development of bioactive compounds:

  • Pyridine Ring: A nitrogen-containing aromatic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1]

  • Carboxylic Acid Group: A versatile functional group that can be readily modified to generate a diverse library of derivatives, such as esters and amides. This group can also act as a key hydrogen bond donor or acceptor in interactions with biological macromolecules.

  • Difluoromethyl Group (CF2H): This electron-withdrawing group can significantly impact the electronic properties of the pyridine ring and influence the pKa of the carboxylic acid. Its lipophilic nature can improve cell membrane penetration, and the carbon-fluorine bond's strength enhances metabolic stability.[2]

  • Methoxy Group (OCH3): This electron-donating group can also modulate the electronic environment of the pyridine ring and provides an additional site for potential metabolism or interaction.

The strategic placement of these functional groups creates a scaffold with a high degree of "drug-likeness," making it a promising platform for the discovery of new therapeutic agents.

Comparative Efficacy of Derivatives: Insights from Anticancer and Antimicrobial Studies

Anticancer Activity

Numerous studies have demonstrated the potential of pyridine-3-carboxamide derivatives as potent anticancer agents. The primary mode of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2).

One study on novel nicotinic acid derivatives revealed that the conversion of the carboxylic acid to specific amide derivatives led to significant cytotoxic potential against various cancer cell lines.[3][4] For instance, certain derivatives exhibited superior performance against HCT-15 and PC-3 tumor cell lines when compared to the standard drug doxorubicin.[3][4] The most potent compound in this series demonstrated a VEGFR-2 inhibition IC50 of 0.068 μM.[3][4]

Table 1: Illustrative Anticancer Activity of Nicotinic Acid Derivatives

Compound IDModificationTarget Cell LineIC50 (µM)Reference
5c N-(4-chlorophenyl)-2-(4-(N-methylsulfamoyl)phenylamino)nicotinamideHCT-150.04[3][4]
5c N-(4-chlorophenyl)-2-(4-(N-methylsulfamoyl)phenylamino)nicotinamidePC-30.09[3][4]
Doxorubicin (Reference Drug)HCT-150.08[3][4]
Doxorubicin (Reference Drug)PC-30.12[3][4]

This data underscores the critical role of the amide substituent in dictating anticancer efficacy. The specific nature of the aromatic and heterocyclic moieties attached to the amide nitrogen is a key determinant of activity, likely by influencing the compound's ability to bind to the target enzyme's active site.

Antimicrobial Activity

Nicotinic acid derivatives have also shown promise as antimicrobial agents. A study exploring a series of novel nicotinic acid derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

In this study, acylhydrazone derivatives of nicotinic acid displayed potent antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[1] Interestingly, cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives generally led to a decrease in antibacterial activity but an increase in antifungal activity against Candida species.[1]

Table 2: Illustrative Antimicrobial Activity of Nicotinic Acid Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
5 N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazideS. aureus ATCC 43300 (MRSA)15.62[1]
13 N'-(5-nitrofuran-2-ylmethylene)nicotinohydrazideS. aureus ATCC 43300 (MRSA)7.81[1]
25 3-acetyl-2-(5-nitrofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazolineS. aureus ATCC 65387.81[1]
25 3-acetyl-2-(5-nitrofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazolineB. subtilis ATCC 66337.81[1]

These findings highlight that different structural modifications of the carboxylic acid group can tune the biological activity profile, shifting it between antibacterial and antifungal efficacy.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of these derivatives.

General Procedure for the Synthesis of Nicotinic Acid Amide Derivatives

This protocol is a generalized procedure based on standard amide coupling reactions.

  • Activation of the Carboxylic Acid: To a solution of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a reference drug for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path to Discovery

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel bioactive compounds, as well as a conceptual representation of the structure-activity relationships discussed.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A 2-(Difluoromethyl)-5-methoxy pyridine-3-carboxylic acid B Carboxylic Acid Activation A->B C Amide/Ester Coupling B->C D Purification & Characterization C->D E In Vitro Screening (e.g., Anticancer, Antimicrobial) D->E Library of Derivatives F Hit Identification E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: A generalized workflow for the discovery of novel bioactive derivatives.

SAR Core 2-(Difluoromethyl)-5-methoxy pyridine-3-carboxylic Acid Core Amide Amide Derivatives Core->Amide Modification of Carboxylic Acid Ester Ester Derivatives Core->Ester Modification of Carboxylic Acid Anticancer Enhanced Anticancer Activity Amide->Anticancer Specific Substituents Antimicrobial Modulated Antimicrobial Activity Amide->Antimicrobial Varying Substituents

Caption: Conceptual Structure-Activity Relationship (SAR) for the core scaffold.

Conclusion and Future Directions

The 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutic and agrochemical agents. While direct comparative efficacy data for a broad range of its derivatives remains to be published, insights from related nicotinic acid derivatives strongly suggest that modification of the carboxylic acid moiety is a fruitful strategy for tuning biological activity.

Future research should focus on the systematic synthesis and evaluation of a diverse library of amide and ester derivatives of this core structure. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with potent and selective activity against specific biological targets. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations. The continued exploration of this privileged scaffold is anticipated to yield novel and effective solutions for unmet needs in medicine and agriculture.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

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A Researcher's Guide to the Structural Elucidation of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural analysis and comparison of novel coordination complexes involving 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. Given the nascent state of research into this specific ligand, this document serves as a forward-looking manual, equipping researchers with the necessary protocols and interpretive logic to characterize and compare newly synthesized complexes. We will proceed from the foundational principles of coordination chemistry to advanced analytical workflows, emphasizing the causality behind our experimental choices.

The difluoromethyl group is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for hydroxyl groups or N-oxides, which can enhance metabolic stability and binding affinity.[1] Similarly, the pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding, π-π stacking, and metal coordination.[2] The combination of these features in 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid presents a ligand of significant interest for developing novel therapeutic agents and functional materials. However, a review of the current literature, including chemical databases, reveals no publicly available structural data for its coordination complexes.[3]

This guide, therefore, establishes a robust, multi-technique workflow to elucidate and compare the structures of its potential metal complexes.

Foundational Analysis: Understanding the Ligand's Coordination Potential

Before complexation, a thorough understanding of the ligand itself is paramount. The structure of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid offers several potential points for metal coordination: the pyridine ring nitrogen and the carboxylic acid group. This duality allows for diverse binding modes, which will be the basis of our structural comparisons.

The primary coordination modes anticipated for this ligand, based on analogous pyridine-carboxylic acid derivatives, are:[4]

  • N,O-Chelation: The metal ion is simultaneously bound by the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered ring. This is a common binding mode for ligands like picolinic acid.[4]

  • O-Monodentate: The metal ion coordinates to only one of the carboxylate oxygens.

  • O,O'-Bridging: The carboxylate group bridges two metal centers.

  • Outer-Sphere Coordination: The interaction is primarily electrostatic, without direct bond formation between the metal and the ligand's primary donor atoms.[5]

The presence of the bulky and electron-withdrawing difluoromethyl group at the 2-position may sterically hinder N,O-chelation, making a comparative study against less-hindered analogues particularly insightful.

Caption: Potential coordination sites on the target ligand.

The Core Experimental Workflow: A Multi-Technique Approach

To build a comprehensive structural understanding, no single technique suffices. We advocate for a synergistic workflow that integrates solid-state analysis, solution-state characterization, and computational modeling. This approach ensures a self-validating system where data from one technique corroborates and enriches the others.

Caption: Integrated workflow for structural elucidation.

Comparative Analysis Protocols & Data Interpretation

This section provides detailed protocols for the key analytical techniques and a framework for interpreting and comparing the resulting data.

Single-Crystal X-ray Diffraction: The Definitive Structure

This technique provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. It is the gold standard for structural determination.

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step.

    • Method A: Slow Evaporation. Dissolve the purified complex in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days in a loosely capped vial.

    • Method B: Vapor Diffusion. Create a saturated solution of the complex in a solvent (e.g., methanol) and place it inside a larger sealed container with a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the complex's solubility and promoting crystallization.

    • Rationale: Slow crystal growth is crucial for obtaining a well-ordered, single crystal lattice, which is essential for high-quality diffraction data.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate lighter atoms and minimize the difference between observed and calculated structure factors.

Data Comparison Table:

ParameterFree Ligand (Predicted)Complex A (Experimental)Complex B (Experimental)Interpretation of Change
C-O (carbonyl) Bond Length~1.20 Åe.g., 1.25 Åe.g., 1.22 ÅLengthening indicates coordination.
C-O (hydroxyl) Bond Length~1.34 Åe.g., 1.27 Åe.g., 1.30 ÅShortening suggests deprotonation.
Pyridine N to Metal DistanceN/Ae.g., 2.15 Åe.g., 2.18 ÅDirect evidence of N-coordination.
O-Metal-N Bite AngleN/Ae.g., 78.5°N/AConfirms N,O-chelation.
Coordination GeometryN/Ae.g., Octahedrale.g., TetrahedralDepends on metal and other ligands.
Spectroscopic Comparisons: Probing Coordination in Bulk & Solution

Spectroscopy provides vital information that complements the single-crystal data, confirming that the bulk material is the same as the analyzed crystal and revealing the structure in solution.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

This technique is highly sensitive to changes in the vibrational modes of the carboxylic acid group upon deprotonation and coordination.[5]

Experimental Protocol:

  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the finely ground solid sample (free ligand or complex) onto the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Compare the spectra of the free ligand and its metal complexes.

Data Interpretation:

  • Free Ligand: A broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹.

  • Complex Formation: The disappearance of the broad O-H stretch indicates deprotonation. The C=O band is replaced by two new bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) around 1550-1610 cm⁻¹ and the symmetric stretch (νₛ(COO⁻)) around 1380-1420 cm⁻¹.

  • Comparative Analysis: The separation between these two new bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. A larger Δν can suggest a more covalent metal-oxygen bond or a monodentate coordination mode, while a smaller Δν often indicates a bidentate or bridging mode.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing the structure of complexes in solution. ¹⁹F NMR is particularly useful due to the difluoromethyl group.

Experimental Protocol:

  • Dissolve a precise amount of the sample (ligand or complex) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • For complex structures, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be invaluable.

Data Interpretation Table:

NucleusSignal in Free Ligand (ppm)Signal in Diamagnetic Complex (ppm)Interpretation of Shift (Δδ)
¹H Carboxylic proton (~13 ppm)Signal disappearsDeprotonation upon complexation.
¹H Pyridine protonsDownfield or upfield shiftsChanges in the ring's electronic environment due to metal coordination at the nitrogen.
¹H -CHF₂ proton (triplet)Shift and change in couplingProximity to the metal center alters the local magnetic environment.
¹⁹F -CHF₂ fluorine (doublet)Significant shiftThe ¹⁹F chemical shift is highly sensitive to changes in the electronic environment.
¹³C Carboxylate carbon (~165 ppm)Shift of several ppmDirect evidence of coordination at the carboxylate group.
Computational Modeling: The Predictive and Explanatory Tool

Density Functional Theory (DFT) calculations can predict minimum energy structures, simulate vibrational spectra, and calculate NMR chemical shifts, providing a powerful complement to experimental data.[6]

Workflow Protocol:

  • Structure Building: Build the initial structures of the free ligand and plausible coordination complexes (e.g., N,O-chelate, O-monodentate) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G** for main group elements, with an appropriate basis set for the metal).[5] An implicit solvation model (like COSMO or PCM) can be used to simulate solvent effects.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to generate a predicted IR spectrum.

  • NMR Calculation: Use the GIAO method with the optimized structure to predict NMR chemical shifts.

Comparative Application: By comparing the computationally predicted bond lengths, angles, IR frequencies, and NMR shifts with the experimental data, one can validate the determined structure and gain deeper insight into the electronic effects of coordination. For instance, DFT can help assign complex vibrational modes in the IR spectrum or rationalize unexpected NMR chemical shifts.

Conclusion: Building a Comparative Guide

The structural analysis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid complexes is a greenfield area for research. By systematically applying the integrated workflow of X-ray diffraction, multi-nuclear NMR, vibrational spectroscopy, and computational modeling, researchers can build a comprehensive and self-validating structural picture. The key to a valuable comparison guide lies not just in the final structures, but in understanding how the ligand's behavior changes upon coordination with different metals or under different conditions. The data tables and interpretive frameworks provided here offer a robust starting point for objectively comparing the performance and properties of these novel materials, paving the way for their application in drug development and materials science.

References

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Available at: [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

  • UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex. ResearchGate. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Available at: [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. ScienceDirect. Available at: [Link]

  • 2-(difluoromethyl)pyridine-3-carboxylic acid (C7H5F2NO2). PubChem. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

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Navigating the In Vivo Landscape of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and drug development professionals venturing into the preclinical evaluation of novel chemical entities, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid presents a scaffold of significant interest. This guide offers a comprehensive overview of its potential in vivo applications, a roadmap for its preclinical evaluation, and a comparative analysis with structurally related compounds, providing the necessary insights for strategic experimental design.

Introduction: Deconstructing 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a pyridine carboxylic acid derivative characterized by the presence of a difluoromethyl group and a methoxy group. While direct in vivo studies on this specific molecule are not extensively reported in publicly available literature, its structural motifs are prevalent in a wide array of biologically active compounds.[1][2] The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the strategic incorporation of fluorine, particularly as a difluoromethyl group, is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3][4]

One product description notes its use as an important intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of fungicides and herbicides.[5] The fluorine component is suggested to enhance cell membrane permeability and metabolic stability, making it valuable for designing active agents with improved efficacy and selectivity.[5] It is also mentioned for its use in pharmaceutical chemistry for creating pyridine-based drug candidates targeting inflammatory and infectious diseases.[5]

The Scientific Rationale: Potential In Vivo Applications and Mechanistic Hypotheses

The therapeutic potential of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid can be hypothesized based on the known biological activities of its core structures.

Pyridine Carboxylic Acids: This class of compounds has a rich history in drug discovery, leading to treatments for a multitude of conditions including tuberculosis, cancer, and diabetes.[1] Their versatility stems from the electronic properties of the pyridine ring and the ability of the carboxylic acid group to interact with biological targets.[1]

The Difluoromethyl Group: The inclusion of a difluoromethyl (CF2H) group in place of a methyl or hydroxyl group can significantly alter a molecule's properties. It is known to influence lipophilicity, metabolic stability, and binding affinity.[4] The CF2H group can act as a hydrogen bond donor, potentially enabling novel interactions with target proteins.[4]

Based on these characteristics, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid could be investigated for a range of in vivo applications, including but not limited to:

  • Anti-inflammatory effects: Many pyridine derivatives exhibit anti-inflammatory properties.

  • Anticancer activity: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells.[6]

  • Central Nervous System (CNS) activity: The synthesis of novel 4-pyridine carboxylic acid hydrazide derivatives has shown noticeable effects on the motor activity of animals, suggesting potential for CNS applications.[7]

A Proposed In Vivo Evaluation Workflow: A Guide for the Bench Scientist

For researchers poised to investigate the in vivo properties of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a systematic, multi-tiered approach is recommended. The following workflow provides a robust framework for a comprehensive preclinical evaluation.

Caption: A phased approach to the in vivo evaluation of a novel chemical entity.

Experimental Protocols

Phase 1: Foundational Studies

  • Compound Characterization & Formulation:

    • Confirm the identity and purity of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid using techniques such as NMR, LC-MS, and elemental analysis.

    • Determine its solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.

  • In Vitro Target Validation & Cytotoxicity:

    • Based on hypothesized mechanisms, conduct in vitro assays to identify and validate potential biological targets.

    • Assess the compound's cytotoxicity in relevant cell lines to establish a preliminary therapeutic window.

  • Preliminary Pharmacokinetics (PK):

    • Administer a single dose of the compound to a small cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood samples at multiple time points and analyze plasma concentrations of the compound to determine key PK parameters such as half-life, clearance, and oral bioavailability.

Phase 2: In Vivo Proof-of-Concept

  • Acute Toxicity & Dose-Range Finding:

    • Administer escalating single doses of the compound to animals to determine the maximum tolerated dose (MTD) and identify any acute toxicities.[8]

  • Efficacy in Relevant Disease Model:

    • Select an appropriate animal model that recapitulates the human disease of interest (e.g., a murine model of inflammation or a tumor xenograft model).

    • Treat animals with the compound at various doses (informed by the MTD) and compare the outcomes to a vehicle-treated control group.

  • Target Engagement & Biomarker Analysis:

    • Collect tissue samples from treated animals to assess whether the compound is reaching its intended target and modulating its activity.

    • Analyze relevant biomarkers to confirm the compound's mechanism of action in vivo.

Comparative Analysis: Learning from Structurally Related Compounds

While direct in vivo data for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is scarce, studies on other pyridine carboxylic acid derivatives provide valuable context for comparison.

Compound/Class In Vivo Model Key Findings Reference
Phenyl-pyridine-2-carboxylic acid derivativesMammary tumor xenografts in nude mice73% inhibition of tumor growth with well-tolerated doses.[6]
4-Pyridine carboxylic acid hydrazide derivativesMurine modelsInduced noticeable changes in motor activity, suggesting CNS effects.[7]
2-Difluoromethylpyridine derivativesPseudomonas aeruginosa quorum sensing modelShowed similar or better activity in inhibiting quorum sensing compared to the parent compound.[9]

This table illustrates the diverse in vivo applications of pyridine-based compounds and highlights the potential for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid to exhibit efficacy in similar models. The successful translation of in vitro activity to in vivo efficacy in these examples underscores the importance of a systematic preclinical evaluation.

Conclusion and Future Directions

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid stands as a promising, yet largely unexplored, chemical entity. Its structural features suggest a high potential for biological activity across various therapeutic areas. For researchers embarking on its in vivo evaluation, the path forward requires a methodical and evidence-based approach. By leveraging insights from structurally similar compounds and adhering to a rigorous preclinical workflow, the true therapeutic potential of this molecule can be systematically uncovered. Future investigations should focus on elucidating its precise mechanism of action and identifying the most promising therapeutic indications for further development.

References

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]

  • Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed. [Link]

  • Webinar: Designing Your In Vivo Studies. YouTube. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. MySkinRecipes. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Certara | Drug Development Solutions. [Link]

  • CAS#:1805462-31-0 | 2-(Difluoromethyl)-4-methoxy-5-methylpyridine-3-carboxylic acid. Chemsrc. [Link]

  • Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrante, PARP1-Selective Inhibitor. PubMed. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]

  • Synthesis method of medicinal raw material 2,5-difluoropyridine.
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Topic: A Comparative Study of Synthetic Routes to 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (-CHF₂) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or even amine moieties, capable of modulating a compound's acidity, lipophilicity, and metabolic stability.[1] When installed on a pyridine ring—a privileged scaffold in pharmaceuticals and agrochemicals—it creates a building block of significant interest.[2][3]

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is one such building block, a versatile intermediate for constructing complex target molecules. The choice of its synthetic route is a critical decision, with profound implications for speed, cost, and scalability. This guide provides a comparative analysis of the two primary strategic approaches: late-stage difluoromethylation of a pre-formed pyridine ring and de novo construction of the pyridine core.

Route 1: Late-Stage C-H Difluoromethylation

This strategy is conceptually straightforward: begin with a readily available pyridine derivative and introduce the difluoromethyl group directly onto the C2 position. This approach is often explored for late-stage functionalization, allowing chemists to quickly prepare analogues of existing compounds.[2] The most common methods rely on the generation of a difluoromethyl radical that attacks the electron-deficient pyridine ring.

Logical Workflow: Route 1

cluster_0 Precursor Preparation cluster_1 Core Reaction cluster_2 Final Processing A 5-Methoxypyridine- 3-carboxylic acid ester B Direct C-H Difluoromethylation A->B Radical Source (e.g., TMSCF₂Br) C 2-(Difluoromethyl)-5-methoxy pyridine-3-carboxylic acid ester B->C D Saponification C->D Base (e.g., LiOH) E Final Product D->E

Caption: Workflow for late-stage C-H difluoromethylation.

Exemplary Experimental Protocol (Conceptual)
  • Precursor Synthesis: 5-Methoxypyridine-3-carboxylic acid is esterified (e.g., with methanol and sulfuric acid) to protect the carboxylic acid and improve solubility in organic solvents.

  • Difluoromethylation: The ester is dissolved in a suitable solvent (e.g., acetonitrile). A difluoromethyl radical precursor, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or ethyl bromodifluoroacetate (BrCF₂COOEt), is added along with a radical initiator (e.g., benzoyl peroxide or an iridium photocatalyst).[4][5] The reaction is heated or irradiated with light to generate •CHF₂ radicals, which selectively attack the electron-deficient C2/C6 positions of the pyridine ring.

  • Hydrolysis: The crude product mixture, containing the desired 2-(difluoromethyl) isomer, is purified. The isolated ester is then saponified using a base like lithium hydroxide in a water/THF mixture, followed by acidic workup to yield the final carboxylic acid.

Expert Analysis: Route 1
  • Expertise & Causality: This approach leverages the inherent electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, making the α-positions (C2 and C6) susceptible to nucleophilic or radical attack. The challenge, however, is regioselectivity. While the C2 position is often favored, mixtures with the C6 isomer are common, complicating purification. Recent advances have focused on developing methods for site-selective meta- and para-difluoromethylation, highlighting the difficulty of controlling the position of attack.[1][2]

  • Trustworthiness & Validation: The success of this route is highly dependent on the choice of difluoromethylating agent and reaction conditions. Each new substrate requires careful optimization to maximize the yield of the desired isomer and minimize side reactions. The protocol is self-validating through rigorous characterization (NMR, LC-MS) of the product mixture to confirm regiochemistry.

  • Advantages & Disadvantages:

    • Pros: Potentially short sequence if the starting pyridine is commercially available. Excellent for rapidly generating small quantities of analogues for initial screening.

    • Cons: Reagents can be expensive and thermally sensitive. Regioselectivity is a significant and often unavoidable challenge, leading to difficult separations and lower isolated yields. Scalability can be problematic due to the cost of reagents and the need for specialized equipment (e.g., photochemistry setups).

Route 2: De Novo Pyridine Ring Construction

This strategy involves building the pyridine ring from acyclic fragments, where one of the key building blocks already contains the difluoromethyl group. This "bottom-up" approach provides absolute control over the substitution pattern, making it highly attractive for process development and large-scale manufacturing.[6] A variety of classical named reactions, such as the Hantzsch or Bohlmann-Rahtz synthesis, can be adapted for this purpose.[3][7]

Logical Workflow: Route 2

cluster_0 Key Building Blocks cluster_1 Core Reaction cluster_2 Post-Cyclization Processing A Difluoromethylated 1,3-Dicarbonyl C Multicomponent Condensation/Cyclization A->C B Enamine / Enone B->C Ammonia Source D Substituted Dihydropyridine C->D E Oxidation D->E e.g., DDQ, HNO₃ F Aromatic Pyridine Ester E->F G Saponification F->G H Final Product G->H

Caption: Workflow for de novo pyridine ring construction.

Exemplary Experimental Protocol (Conceptual)
  • Precursor Synthesis: A key building block, such as ethyl 4,4-difluoro-3-oxobutanoate, is required. This can be prepared via the Claisen condensation of ethyl difluoroacetate and ethyl acetate.

  • Cyclocondensation: The difluoromethylated β-ketoester is reacted with an enamine, such as ethyl 3-amino-4-methoxycrotonate (itself derived from the corresponding β-ketoester and ammonia), in a solvent like ethanol. This multicomponent reaction assembles the dihydropyridine ring.

  • Aromatization: The resulting dihydropyridine intermediate is oxidized to the corresponding aromatic pyridine. Common oxidizing agents include ceric ammonium nitrate (CAN), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or nitric acid. This step is critical for driving the reaction to the stable aromatic product.

  • Hydrolysis: The ester groups on the resulting pyridine are hydrolyzed with a strong base (e.g., NaOH), followed by careful acidification to precipitate the final 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Expert Analysis: Route 2
  • Expertise & Causality: This approach circumvents all issues of regioselectivity by design. The final substitution pattern is predetermined by the choice of the acyclic precursors. The core of this strategy lies in the robust and predictable nature of cyclocondensation reactions. The primary challenge shifts from controlling selectivity on a pre-formed ring to the efficient synthesis of the required fluorinated starting material.

  • Trustworthiness & Validation: This route is highly reliable and reproducible once the conditions for each step are established. Its linear nature allows for clear go/no-go decisions at each stage. The protocol is validated by the successful isolation and characterization of each intermediate (dihydropyridine, aromatic ester) en route to the final product.

  • Advantages & Disadvantages:

    • Pros: Unambiguous control of regiochemistry. Often utilizes cheaper, more common reagents (aside from the fluorinated piece). The principles are well-established and highly scalable, making it ideal for manufacturing.[3][6]

    • Cons: Can be a longer synthetic sequence with more individual steps and isolations. The overall yield is dependent on the efficiency of each step. Requires the upfront investment of developing a synthesis for the key difluoromethylated building block.

Quantitative & Strategic Comparison

ParameterRoute 1: Late-Stage DifluoromethylationRoute 2: De Novo Ring Construction
Regiocontrol Poor to Moderate (Major Challenge)Excellent (Inherent to Strategy)
Step Economy High (Potentially 2-3 steps)Low to Moderate (Often 4+ steps)
Scalability Poor (Reagent cost, purification)Excellent (Robust, cost-effective at scale)
Key Reagent Cost High (Specialized radical sources)Moderate (Requires custom fluorinated precursor)
Purification Challenging (Isomer separation)Straightforward (Standard crystallization/chromatography)
Ideal Application Rapid analogue synthesis, discovery chemistryProcess development, large-scale manufacturing

Final Recommendation

The optimal synthetic strategy for 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid is dictated entirely by the intended application.

For discovery chemistry programs , where speed and the ability to create a diverse set of analogues are paramount, Route 1 (Late-Stage Difluoromethylation) offers a compelling advantage. Researchers can tolerate the lower yields and purification challenges in exchange for quickly accessing novel chemical matter for biological testing.

For process development and commercial manufacturing , where cost, robustness, and purity are non-negotiable, Route 2 (De Novo Construction) is the unequivocally superior choice. The initial investment in a longer, more deliberate synthesis pays dividends in scalability, reliability, and ultimate cost-of-goods. It eliminates the intractable problem of regioselectivity, ensuring a consistent and high-purity product.

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • New method for introducing fluorinated components into molecules.University of Münster.
  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.Journal of Organic and Pharmaceutical Chemistry.
  • The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.Denmark Group, University of Illinois.
  • Pyridine Ring Synthesis.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.

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The Analytical Gauntlet: A Comparative Guide to Cross-Reactivity Profiling of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. The 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid scaffold has emerged as a promising starting point for the design of potent enzyme inhibitors, particularly in the realm of protein kinases. However, the therapeutic success of any new chemical entity is intrinsically linked to its selectivity. Off-target effects, stemming from inhibitor cross-reactivity, can lead to unforeseen toxicities and a diminished therapeutic window.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of novel inhibitors based on the 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid core. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of a hypothetical inhibitor, "DFM-PYR-CA," against a known market competitor.

The Imperative of Selectivity Profiling

The pyridine carboxylic acid scaffold and its derivatives are known to interact with a variety of protein targets.[1][2][3] The introduction of a difluoromethyl group can enhance metabolic stability and target affinity, but it also underscores the need for a thorough evaluation of selectivity. An inhibitor's promiscuity can derail a promising drug development program. Therefore, a multi-pronged approach to cross-reactivity profiling is not just recommended; it is essential.

Our comparative analysis will focus on two primary methodologies: broad-panel enzymatic screening for an in-vitro perspective and cellular thermal shift assays (CETSA) to confirm target engagement and assess selectivity in a more physiologically relevant context.

In Vitro Selectivity: Broad-Panel Kinase Screening

Broad-panel kinase screening is a cornerstone of early-stage inhibitor profiling.[4][5][6] These assays quantify the inhibitory activity of a compound against a large number of purified kinases, providing a panoramic view of its selectivity across the kinome.

Experimental Protocol: Radiometric Kinase Profiling

This protocol outlines a typical radiometric assay for assessing the inhibitory activity of DFM-PYR-CA.

  • Compound Preparation : Prepare a 10 mM stock solution of DFM-PYR-CA in 100% DMSO. A serial dilution series is then created to achieve final assay concentrations, typically ranging from 1 nM to 10 µM.

  • Kinase Reaction Mixture : For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and a reaction buffer.

  • ATP and Inhibitor Addition : The inhibitor dilutions are added to the kinase reaction mixtures. The reaction is initiated by the addition of radiolabeled ATP ([γ-³³P]ATP). The concentration of ATP should be at or near the Km for each specific kinase to provide a physiologically relevant measure of potency.[7]

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for substrate phosphorylation.

  • Reaction Termination and Signal Detection : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Comparative Data Analysis: DFM-PYR-CA vs. Competitor-X

To illustrate the output of such a screen, the following table presents hypothetical data for DFM-PYR-CA and a competitor compound, "Competitor-X," both designed to target Kinase A.

KinaseDFM-PYR-CA IC50 (nM)Competitor-X IC50 (nM)
Kinase A (Target) 15 25
Kinase B1500300
Kinase C>100005000
Kinase D800150
Kinase E50008000
Kinase F>10000>10000

Table 1: Comparative in vitro kinase selectivity profile.

This data suggests that while DFM-PYR-CA is a more potent inhibitor of the intended target, Competitor-X exhibits greater off-target activity against Kinases B and D.

Cellular Target Engagement and Selectivity: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[8][9] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.

Experimental Workflow

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Experimental Protocol: CETSA® for Target Engagement
  • Cell Culture and Treatment : Grow the target cells to a suitable confluency. Treat the cells with DFM-PYR-CA at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis : Lyse the cells to release their contents.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein : Carefully collect the supernatant containing the soluble proteins. The amount of the target protein and known off-targets in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis: Cellular Selectivity

The following table presents hypothetical CETSA® data for DFM-PYR-CA, demonstrating its engagement with the primary target and a known off-target identified from the in vitro screen.

ProteinTreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Kinase A DMSO52.5°C-
Kinase A 1 µM DFM-PYR-CA 58.0°C +5.5°C
Kinase BDMSO55.0°C-
Kinase B1 µM DFM-PYR-CA55.5°C+0.5°C

Table 2: CETSA® results for DFM-PYR-CA in intact cells.

The significant thermal shift observed for Kinase A confirms that DFM-PYR-CA engages its intended target in a cellular context. The minimal shift for Kinase B suggests weak or no engagement at the tested concentration, corroborating the in vitro data and indicating good cellular selectivity.

Logical Framework for Cross-Reactivity Assessment

G A Start: Novel Inhibitor (DFM-PYR-CA) B Broad-Panel in vitro Screening (e.g., Kinome Scan) A->B C Identify On-Target and Off-Target Hits B->C D Cellular Target Engagement Assay (e.g., CETSA®) C->D G Structure-Activity Relationship (SAR) Studies C->G Guide Optimization E Confirm On-Target Engagement in Cells D->E F Assess Off-Target Engagement in Cells D->F E->G F->G H Optimize for Selectivity G->H H->B Iterative Screening I Lead Candidate with Favorable Selectivity Profile H->I

Caption: A logical workflow for assessing and optimizing inhibitor selectivity.

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For inhibitors based on the 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid scaffold, a combination of broad-panel in vitro screening and cellular target engagement assays provides a robust framework for identifying and mitigating off-target effects. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of their compound's selectivity profile, enabling data-driven decisions to advance the most promising candidates toward clinical development. This systematic approach, grounded in sound scientific principles, is fundamental to the successful translation of novel chemical matter into safe and effective therapeutics.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

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Benchmarking 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid: A Comparative Guide to Known Pyridine Carboxylic Acid Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone, integral to the development of a wide array of therapeutics.[1] This guide provides a comprehensive framework for benchmarking a novel compound, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, against established standards within this chemical class: Picolinic acid, Nicotinic acid (Niacin), and Isonicotinic acid.

The introduction of a difluoromethyl group and a methoxy substituent to the pyridine core is anticipated to modulate the physicochemical and pharmacokinetic properties of the parent scaffold. Understanding these modifications is paramount for predicting the in vivo behavior and potential therapeutic applications of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This guide will detail the requisite experimental protocols to build a robust data package for this compound, enabling a direct and meaningful comparison with its well-characterized structural analogs.

Introduction to the Analytes

Compound of Interest:

  • 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid: A novel pyridine carboxylic acid derivative. The electron-withdrawing difluoromethyl group is expected to influence its acidity (pKa) and lipophilicity (LogP/LogD), which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Standards for Comparison:

  • Picolinic acid (Pyridine-2-carboxylic acid): An isomer of nicotinic acid, it is a catabolite of tryptophan and is known to be involved in various neuroprotective and immunological processes.[2]

  • Nicotinic acid (Pyridine-3-carboxylic acid or Niacin): A form of vitamin B3, it is an essential human nutrient and is used as a therapeutic agent to manage high cholesterol levels.

  • Isonicotinic acid (Pyridine-4-carboxylic acid): An isomer of picolinic and nicotinic acid, it serves as a building block for various pharmaceuticals.[3]

Physicochemical Characterization: The Foundation of Drug-likeness

A thorough understanding of a compound's physicochemical properties is the bedrock of predicting its pharmacokinetic behavior. The following assays are fundamental for establishing a baseline comparison.

Determination of Lipophilicity (LogP/LogD) and Acidity (pKa)

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of its ability to cross biological membranes.[1] The acidity constant (pKa) governs the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa and LogP Determination

  • Instrumentation: An automated potentiometric titrator equipped with a pH electrode and a stirrer.

  • Reagents: 0.5 M Hydrochloric acid (HCl), 0.5 M Potassium hydroxide (KOH), n-octanol, and deionized water.

  • Procedure:

    • Accurately weigh and dissolve the test compound in a mixture of n-octanol and water.

    • Perform a two-phase potentiometric titration by adding standardized KOH solution in small increments.

    • Record the pH at each addition of titrant.

    • The pKa is determined from the inflection point of the titration curve in the aqueous phase.

    • The LogP is calculated from the shift in the titration curve between the aqueous and n-octanol phases.

  • Data Analysis: Utilize specialized software to analyze the titration data and calculate the pKa and LogP values. The LogD at a specific pH can be calculated from the LogP and pKa values.

Table 1: Physicochemical Properties of Pyridine Carboxylic Acids

CompoundMolecular Weight ( g/mol )Predicted LogPExperimental pKa
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid203.14Data to be determinedData to be determined
Picolinic acid123.110.22[4]1.0[4]
Nicotinic acid123.110.29[5]2.79[5]
Isonicotinic acid123.110.4[6]1.77[6]

In Vitro ADME Profiling: Predicting the Fate of a Drug in the Body

In vitro ADME assays are indispensable tools in early drug discovery for predicting a compound's pharmacokinetic properties and identifying potential liabilities.

Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as a reliable in vitro model of the intestinal epithelium.[7][8][9][10] This assay is crucial for predicting oral drug absorption.

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound Add test compound to either apical (A) or basolateral (B) side teer->add_compound Proceed if TEER > 200 Ω·cm² incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_compound->incubate sample Collect samples from the receiver compartment incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms papp Calculate apparent permeability coefficient (Papp) lcms->papp efflux Determine efflux ratio (Papp B-A / Papp A-B) papp->efflux

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol: Caco-2 Permeability Assay with LC-MS/MS Analysis

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Compound Incubation: Add the test compound to the apical (A) or basolateral (B) side of the monolayer and incubate at 37°C.

  • Sample Collection: At specified time points, collect samples from the receiver compartment.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[10]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Table 2: Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determinedData to be determinedData to be determined
Picolinic acidData to be determinedData to be determinedData to be determined
Nicotinic acidData to be determinedData to be determinedData to be determined
Isonicotinic acidData to be determinedData to be determinedData to be determined
Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[11][12][13]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prepare Prepare incubation mixture: test compound, liver microsomes, and buffer initiate Initiate reaction by adding NADPH prepare->initiate incubate Incubate at 37°C initiate->incubate t0 t = 0 min incubate->t0 t5 t = 5 min t0->t5 t15 t = 15 min t5->t15 t30 t = 30 min t15->t30 t60 t = 60 min t30->t60 quench Quench reaction at each time point with organic solvent t60->quench lcms Analyze remaining parent compound by LC-MS/MS quench->lcms calculate Calculate half-life (t½) and intrinsic clearance (CLint) lcms->calculate

Caption: Liver Microsomal Stability Assay Workflow.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: Incubate the test compound with human liver microsomes in the presence of NADPH at 37°C.[14][15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determinedData to be determined
Picolinic acidData to be determinedData to be determined
Nicotinic acidData to be determinedData to be determined
Isonicotinic acidData to be determinedData to be determined
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[16][17][18][19] The unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare the RED device with a semi-permeable membrane.

  • Sample Addition: Add the test compound spiked into plasma to one chamber and buffer to the other.

  • Equilibration: Incubate the device at 37°C with shaking to allow for equilibrium to be reached.

  • Sample Collection: Collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu).

Table 4: Plasma Protein Binding Data

CompoundFraction Unbound (fu) in Human Plasma (%)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determined
Picolinic acidData to be determined
Nicotinic acidData to be determined
Isonicotinic acidData to be determined

Safety and Toxicity Profiling

Early assessment of potential safety liabilities is crucial to de-risk drug candidates.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.[20][21][22][23]

Experimental Protocol: CYP450 Inhibition (IC50) Assay

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Metabolite Quantification: After a set incubation time, quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

Table 5: Cytochrome P450 Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Picolinic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Nicotinic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Isonicotinic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
hERG Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[24][25][26][27][28] This assay is a critical component of preclinical safety assessment.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch Clamp: Utilize an automated patch-clamp system to measure the hERG channel current in the presence of various concentrations of the test compound.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Table 6: hERG Inhibition Data

CompoundhERG IC50 (µM)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determined
Picolinic acidData to be determined
Nicotinic acidData to be determined
Isonicotinic acidData to be determined
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, providing a measure of a compound's general cytotoxicity.[29][30][31][32][33]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: Calculate the cytotoxic concentration 50 (CC50), the concentration that reduces cell viability by 50%.

Table 7: Cytotoxicity Data

CompoundCC50 in HepG2 cells (µM)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acidData to be determined
Picolinic acidData to be determined
Nicotinic acidData to be determined
Isonicotinic acidData to be determined

Discussion and Interpretation of Comparative Data

Upon completion of the described assays, the generated data for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid can be directly compared to that of the known standards.

  • Physicochemical Properties: The LogP, LogD, and pKa values will provide insights into how the difluoromethyl and methoxy groups have altered the fundamental properties of the pyridine carboxylic acid scaffold. This will inform predictions about its solubility and passive permeability.

  • Permeability: The Caco-2 permeability data will indicate the potential for oral absorption. A high Papp (A→B) value suggests good passive diffusion, while an efflux ratio greater than 2 may indicate that the compound is a substrate for efflux transporters like P-glycoprotein.

  • Metabolic Stability: A short half-life and high intrinsic clearance in the liver microsomal stability assay would suggest that the compound is rapidly metabolized, which could limit its in vivo exposure.

  • Plasma Protein Binding: High plasma protein binding (low fraction unbound) can reduce the amount of free drug available to exert its pharmacological effect.

  • Safety and Toxicity: The CYP450 inhibition data will reveal the potential for drug-drug interactions. A low hERG IC50 value is a significant red flag for potential cardiotoxicity. The cytotoxicity data will provide a general measure of the compound's toxicity to cells.

By systematically evaluating these parameters, researchers can build a comprehensive profile of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. This data-driven approach allows for an informed assessment of its drug-like properties and provides a solid foundation for further development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (CAS No. 1256837-04-3), ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to laboratory waste management.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazard profile by analyzing its structural components: a pyridine ring, a carboxylic acid group, and a difluoromethyl group.

  • Pyridine Carboxylic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[1][2][3] Some pyridine derivatives may also cause sensitization upon skin contact.[1]

  • Carboxylic Acid Group: This functional group imparts acidic properties, meaning the compound is corrosive and will react with bases in a neutralization reaction.[4][5] Aqueous solutions of the compound will have a pH below 7.

  • Difluoromethyl Group (-CHF₂): The presence of carbon-halogen bonds (C-F) classifies this compound as a halogenated organic compound .[6] Halogenated organic wastes are subject to specific disposal regulations due to their potential to form harmful byproducts, such as phosgene, upon improper incineration.[7][8]

Based on this analysis, a summary of the anticipated hazard profile is presented below.

Hazard Class GHS Pictogram Anticipated Hazard Statement Source of Concern
Skin IrritationGHS07 (Exclamation Mark)H315: Causes skin irritationPyridine and carboxylic acid moieties[2]
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritationPyridine and carboxylic acid moieties[2]
Respiratory IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritationPyridine and carboxylic acid moieties[2]
CorrosivityGHS05 (Corrosion)(Implied) pH ≤ 2 for concentrated solutionsCarboxylic acid group[9]
Environmental Hazard(Implied)Regulated as halogenated organic wasteDifluoromethyl group[7][10]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is not a single action but a multi-step process involving neutralization, segregation, and compliant containment. The following protocol provides a self-validating system for safe handling from the benchtop to final pickup by Environmental Health & Safety (EHS) personnel.

The acidity of the carboxylic acid group must be neutralized before it can be consolidated with other aqueous waste. This prevents dangerous reactions and ensures the waste stream is within a safe pH range (typically 6-9) for storage and transport.[11]

Protocol for Neutralization:

  • Work Area Preparation: Conduct this procedure in a certified chemical fume hood. Ensure a spill kit and appropriate fire extinguisher are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling).

  • Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) in water.

  • Controlled Addition: Slowly and carefully add the basic neutralizing solution to the acidic waste solution while stirring gently. Causality: Carboxylic acids react with carbonates and bicarbonates to produce carbon dioxide gas.[5] Slow addition is critical to prevent vigorous foaming and potential overflow of the container.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.[11]

  • Labeling: The neutralized aqueous solution must still be treated as hazardous waste. Label the container clearly as "Neutralized Aqueous Waste containing 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid salt."

Proper segregation is the most critical step to prevent incompatible materials from mixing.[12][13] The presence of the difluoromethyl group firmly places this compound in the halogenated organic waste category.

The following diagram illustrates the decision-making process for segregating waste containing this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.